3-(Methoxymethoxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-(methoxymethoxy)azetidine |
InChI |
InChI=1S/C5H11NO2/c1-7-4-8-5-2-6-3-5/h5-6H,2-4H2,1H3 |
InChI Key |
PYSGXGLLZCQEFG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CNC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Methoxymethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways to obtain 3-(Methoxymethoxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is presented in a three-step sequence, starting from commercially available precursors. Detailed experimental protocols, quantitative data, and visual representations of the chemical transformations are provided to facilitate replication and understanding.
Overall Synthetic Scheme
The synthesis of this compound is most effectively achieved through a three-step process:
-
N-Protection of 3-Hydroxyazetidine: The synthesis commences with the protection of the nitrogen atom of 3-hydroxyazetidine, typically as its hydrochloride salt, with a tert-butyloxycarbonyl (Boc) group.
-
O-Methoxymethylation (MOM Protection): The hydroxyl group of the resulting N-Boc-3-hydroxyazetidine is then protected with a methoxymethyl (MOM) group.
-
N-Deprotection: Finally, the Boc protecting group is removed from the azetidine nitrogen to yield the target compound, this compound.
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
The initial step involves the protection of the azetidine nitrogen with a Boc group. This is a crucial step to prevent side reactions in the subsequent O-alkylation. A common and high-yielding method involves the reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol
To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as a mixture of water and tetrahydrofuran, sodium bicarbonate (2 equivalents) is added. The mixture is stirred until the starting material dissolves. Di-tert-butyl dicarbonate (1.1 equivalents) is then added, and the reaction is stirred at room temperature for 12 hours. After completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxyazetidine Hydrochloride | [1] |
| Reagents | Di-tert-butyl dicarbonate, Sodium Bicarbonate | [1] |
| Solvent | Water, Tetrahydrofuran | [1] |
| Reaction Time | 12 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 78% | [1] |
Reaction Pathway
Caption: Synthesis of N-Boc-3-hydroxyazetidine.
Step 2: Synthesis of tert-Butyl this compound-1-carboxylate
The second step is the protection of the 3-hydroxyl group as a methoxymethyl (MOM) ether. This is typically achieved by reacting N-Boc-3-hydroxyazetidine with a MOM-halogenating agent in the presence of a non-nucleophilic base.
Experimental Protocol
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a hindered amine base, for example, N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). Chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield tert-butyl this compound-1-carboxylate.
Quantitative Data
| Parameter | Value |
| Starting Material | tert-Butyl 3-hydroxyazetidine-1-carboxylate |
| Reagents | Chloromethyl methyl ether, N,N-Diisopropylethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 16 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | Typically >80% (Estimated based on similar reactions) |
Reaction Pathway
Caption: MOM protection of N-Boc-3-hydroxyazetidine.
Step 3: Synthesis of this compound (N-Deprotection)
The final step is the removal of the N-Boc protecting group to furnish the desired this compound. This is commonly achieved under acidic conditions. Treatment with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are both effective methods.
Experimental Protocols
Method A: Using Trifluoroacetic Acid (TFA) tert-Butyl this compound-1-carboxylate (1 equivalent) is dissolved in dichloromethane (CH₂Cl₂). Trifluoroacetic acid (10 equivalents) is added, and the solution is stirred at room temperature for 30 minutes. The volatiles are then removed under reduced pressure to yield this compound as its trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base.
Method B: Using Hydrogen Chloride (HCl) in Dioxane A solution of tert-butyl this compound-1-carboxylate (1 equivalent) in dioxane is treated with a 4M solution of HCl in dioxane (excess). The mixture is stirred at room temperature for 2 hours. The solvent is removed in vacuo to provide this compound as its hydrochloride salt.
Quantitative Data
| Parameter | Method A (TFA) | Method B (HCl/Dioxane) | Reference |
| Starting Material | tert-Butyl this compound-1-carboxylate | tert-Butyl this compound-1-carboxylate | [2] |
| Reagents | Trifluoroacetic Acid | 4M HCl in Dioxane | [2] |
| Solvent | Dichloromethane | Dioxane | [2] |
| Reaction Time | 30 minutes | 2 hours | [2] |
| Temperature | Room Temperature | Room Temperature | [2] |
| Yield | Quantitative | Quantitative | [2] |
Reaction Pathway
Caption: N-Boc deprotection to yield the final product.
References
An In-depth Technical Guide to the Physical Properties of 3-(Methoxymethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and reduced lipophilicity. This technical guide focuses on the physical properties of a specific derivative, 3-(Methoxymethoxy)azetidine, providing essential data for its application in research and development. Due to the limited availability of experimentally determined data for this compound, this guide presents predicted values and outlines general experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The following table summarizes the key predicted physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | ChemicalBook[1] |
| Molecular Weight | 117.15 g/mol | ChemicalBook[1] |
| Predicted Boiling Point | 135.7 ± 30.0 °C | ChemicalBook[1] |
| Predicted Density | 1.03 ± 0.1 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 9.45 ± 0.40 | ChemicalBook[1] |
Note: The values presented in the table are computationally predicted and have not been experimentally verified.
Experimental Protocols for Physical Property Determination
Accurate determination of the physical properties of this compound requires standardized experimental procedures. Below are detailed methodologies for measuring its boiling point, density, and pKa.
Boiling Point Determination (Micro-method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A common micro-method for determining the boiling point of a small sample is the Siwoloboff method.
Procedure:
-
A small amount of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement (Pycnometer Method)
Principle: Density is defined as the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.
Procedure:
-
A clean, dry pycnometer of a known volume is weighed accurately (m₁).
-
The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded. The density of water at this temperature (ρ_water) is known.
-
The pycnometer is emptied, dried, and then filled with this compound and weighed (m₃).
-
The volume of the pycnometer (V) is calculated using the mass of the water: V = (m₂ - m₁) / ρ_water.
-
The density of the this compound sample (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic compound like an azetidine derivative, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for this determination.
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
-
A standardized solution of a strong acid (e.g., HCl) is used as the titrant.
-
A pH electrode is immersed in the azetidine solution, and the initial pH is recorded.
-
The acid titrant is added in small, known increments, and the pH is recorded after each addition.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
Logical Workflow for Synthesis and Characterization
Hypothetical Signaling Pathway Involvement
While the specific biological targets of this compound have not been elucidated, other substituted azetidine derivatives have been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs) and transporters. Based on the activity of structurally related compounds, a hypothetical signaling pathway can be proposed to guide initial biological screening efforts. For instance, if this compound were to act as an agonist at a Gαs-coupled GPCR, it would initiate a cascade of intracellular events.
This guide provides a foundational understanding of the physical properties of this compound for its use in scientific research and drug development. The provided experimental protocols offer a starting point for the in-house determination of its physical characteristics, which is essential for any further application. The logical workflow and hypothetical signaling pathway are intended to guide future research directions for this promising molecule.
References
An In-depth Technical Guide to 3-(Methoxymethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1697121-19-9
This technical guide provides a comprehensive overview of 3-(Methoxymethoxy)azetidine, a valuable building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines reported data for structurally related compounds with established synthetic methodologies to offer a practical resource for its synthesis, characterization, and potential applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. The experimental data for this specific compound is not widely published; therefore, predicted values from computational models are provided.
| Property | Value | Source |
| CAS Number | 1697121-19-9 | [1] |
| Molecular Formula | C₅H₁₁NO₂ | Calculated |
| Molecular Weight | 117.15 g/mol | [1] |
| Boiling Point | 135.7 ± 30.0 °C | Predicted[1] |
| Density | 1.03 ± 0.1 g/cm³ | Predicted[1] |
| pKa | 9.45 ± 0.40 | Predicted[1] |
Synthesis
A plausible and efficient synthetic route to this compound involves a two-step process starting from readily available precursors: the synthesis of 3-hydroxyazetidine followed by the protection of the hydroxyl group with a methoxymethyl (MOM) ether.
Step 1: Synthesis of 3-Hydroxyazetidine Hydrochloride
This procedure is adapted from established methods for the synthesis of 3-hydroxyazetidine.[2][3]
-
Materials: Benzylamine, epichlorohydrin, water, methanol, palladium on carbon (10%).
-
Procedure:
-
Dissolve benzylamine in approximately 15 volumes of water and cool the solution to 0-5 °C.
-
Slowly add 1.3 equivalents of epichlorohydrin to the cooled solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 12 hours at this temperature.
-
Collect the resulting precipitate by filtration, wash with water, and then an organic solvent to yield the intermediate, 1-benzyl-3-hydroxyazetidine.
-
Dissolve the 1-benzyl-3-hydroxyazetidine in methanol, add a catalytic amount of 10% palladium on carbon, and subject the mixture to hydrogenation (e.g., using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-hydroxyazetidine hydrochloride as a crude product, which can be purified by recrystallization.
-
Step 2: Methoxymethyl (MOM) Protection of 3-Hydroxyazetidine
This is a general procedure for the MOM protection of a secondary alcohol and would need to be optimized for this specific substrate.[4][5]
-
Materials: 3-Hydroxyazetidine hydrochloride, a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), chloromethyl methyl ether (MOM-Cl), and an anhydrous aprotic solvent (e.g., dichloromethane - DCM).
-
Procedure:
-
Suspend 3-hydroxyazetidine hydrochloride in anhydrous DCM.
-
Add a slight excess of a non-nucleophilic base, such as DIPEA, to neutralize the hydrochloride and deprotonate the amine.
-
Cool the mixture to 0 °C and add a slight excess of MOM-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Caption: A proposed workflow for the synthesis and purification of this compound.
Predicted Characterization Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.3 ppm), the methylene protons of the MOM group (singlet, ~4.6 ppm), the methine proton at the 3-position of the azetidine ring (multiplet), and the methylene protons at the 2- and 4-positions of the azetidine ring (multiplets). |
| ¹³C NMR | Resonances for the methoxy carbon, the methylene carbon of the MOM group, the methine carbon at the 3-position, and the methylene carbons at the 2- and 4-positions of the azetidine ring. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 117. The fragmentation pattern would likely involve the loss of the methoxymethyl group or cleavage of the azetidine ring. |
Applications in Drug Discovery
The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to introduce conformational rigidity and act as a bioisostere for other cyclic and acyclic moieties.[8] 3-Substituted azetidines, in particular, have been explored for a variety of therapeutic targets.
-
Scaffold for Biologically Active Molecules: 3-Alkoxyazetidines have been investigated as components of G-protein-coupled receptor agonists and inhibitors of stearoyl-coenzyme Δ-9 desaturase.[9] The methoxymethoxy group in this compound can serve as a protected hydroxyl group, allowing for further functionalization at a later stage in a synthetic sequence.
-
Monoamine Transporter Ligands: 3-Arylmethoxyazetidines have been synthesized and evaluated for their binding affinities at dopamine and serotonin transporters, suggesting that this class of compounds could be valuable in the development of treatments for neuropsychiatric disorders.[10][11]
-
GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained GABA analogs with potential applications in neurological disorders.[12]
The use of this compound allows for the introduction of a key oxygen-containing functionality while the core azetidine structure provides a desirable vector for substituent placement in drug design.
Caption: A diagram illustrating the potential of this compound as a versatile scaffold in drug discovery.
References
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 3. Alkaloids as Cyclooxygenase Inhibitors in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Rise of Azetidines: A Technical Guide to the Discovery and Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity and favorable physicochemical properties make it an attractive building block for the design of novel therapeutics. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel azetidine-containing compounds, with a focus on their potential as STAT3 inhibitors, GABA uptake inhibitors, and antitumor agents.
Novel Azetidine Amides as Potent STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in cell growth, differentiation, and survival. Its aberrant activation is implicated in various cancers, making it a prime target for therapeutic intervention. Recently, a series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective STAT3 inhibitors.
Quantitative Data Summary
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 5a | STAT3 | EMSA | 0.52 | NIH3T3/v-Src | [1][2] |
| 5o | STAT3 | EMSA | 0.38 | NIH3T3/v-Src | [1][2] |
| 8i | STAT3 | EMSA | 0.34 | NIH3T3/v-Src | [1][2] |
| 7g | STAT3 | ITC | KD = 880 nM | - | [1] |
| 9k | STAT3 | ITC | KD = 960 nM | - | [1] |
| 7e | Cell Viability | - | EC50 = 0.9-1.9 | MDA-MB-231/468 | [3] |
| 7f | Cell Viability | - | EC50 = 0.9-1.9 | MDA-MB-231/468 | [3] |
| 7g | Cell Viability | - | EC50 = 0.9-1.9 | MDA-MB-231/468 | [3] |
| 9k | Cell Viability | - | EC50 = 0.9-1.9 | MDA-MB-231/468 | [3] |
Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression.
Experimental Protocols
General Synthesis of (R)-azetidine-2-carboxamide STAT3 Inhibitors
A representative synthetic workflow for the preparation of (R)-azetidine-2-carboxamide STAT3 inhibitors is outlined below. This multi-step synthesis typically begins with commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity [1][4]
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe) with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the nuclear extract with varying concentrations of the azetidine compound for 30 minutes at room temperature.
-
Probe Incubation: Add the radiolabeled probe to the reaction mixture and incubate for another 20-30 minutes.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the STAT3:DNA complexes using densitometry.
Novel Azetidine Derivatives as GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs can prolong the inhibitory effect of GABA, a strategy employed in the treatment of epilepsy and other neurological disorders. Azetidine derivatives have been explored as conformationally constrained analogues of GABA and have shown promising activity as GAT inhibitors.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |
Signaling Pathway
GABAergic signaling involves the release of GABA into the synaptic cleft, where it binds to postsynaptic receptors (GABA-A and GABA-B), leading to neuronal inhibition. GABA transporters (GATs) on presynaptic neurons and surrounding glial cells terminate the signal by removing GABA from the synapse.
Experimental Protocols
General Synthesis of Azetidin-2-ylacetic Acid Derivatives
The synthesis of these GABA uptake inhibitors often involves the alkylation of a suitable azetidine precursor.
[³H]GABA Uptake Inhibition Assay [5][6]
-
Cell Culture: Use cells expressing the target GABA transporter (e.g., HEK293 cells transfected with hGAT-1).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test azetidine compound for a specified time (e.g., 10-20 minutes) at room temperature.
-
GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake reaction.
-
Incubation: Incubate the cells for a short period (e.g., 1-3 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Novel Azetidine-Containing Analogues of TZT-1027 as Antitumor Agents
TZT-1027 (soblidotin) is a synthetic analogue of the natural marine product dolastatin 10, which exhibits potent antitumor activity by inhibiting tubulin polymerization. To improve its pharmacological profile, researchers have explored the incorporation of an azetidine moiety to introduce conformational constraints.
Quantitative Data Summary
| Compound | Cell Line | IC50 (nM) | Reference |
| 1a | A549 (Lung Carcinoma) | 2.2 | [7] |
| 1a | HCT116 (Colon Carcinoma) | 2.1 | [7] |
Experimental Protocols
General Synthesis of Azetidine-Containing TZT-1027 Analogues [7]
The synthesis of these complex peptide analogues involves the coupling of a pre-synthesized tripeptide with a functionalized 3-aryl-azetidine moiety.
In Vitro Antiproliferative Activity Assay (MTT Assay) [8][9][10]
-
Cell Seeding: Seed cancer cells (e.g., A549 or HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the azetidine-containing TZT-1027 analogue for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This technical guide highlights the significant potential of azetidine-containing compounds in the development of novel therapeutics. The detailed experimental protocols and data provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The continued exploration of this versatile scaffold is expected to yield a new generation of potent and selective drugs for a wide range of diseases.
References
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Spectroscopic Data of 3-(Methoxymethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the novel azetidine derivative, 3-(Methoxymethoxy)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values and detailed experimental protocols based on the analysis of its N-Boc protected precursor, N-Boc-3-(methoxymethoxy)azetidine, and established principles of spectroscopic analysis for related azetidine compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known data of N-Boc-3-(methoxymethoxy)azetidine and assume the successful removal of the N-Boc protecting group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.70 | s | 2H | O-CH₂ -O |
| ~4.40 | m | 1H | CH-O |
| ~3.60 | t | 2H | Azetidine-CH₂ (α to NH) |
| ~3.40 | t | 2H | Azetidine-CH₂ (α to NH) |
| ~3.35 | s | 3H | O-CH₃ |
| ~2.50 (broad s) | br s | 1H | NH |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~96.0 | O-C H₂-O |
| ~70.0 | C H-O |
| ~56.0 | O-C H₃ |
| ~48.0 | Azetidine-C H₂ (α to NH) |
Solvent: CDCl₃
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3300 | Medium | N-H Stretch |
| ~2950-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1150-1050 | Strong | C-O Stretch (Ether) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (amu) | Ion |
| 118.08 | [M+H]⁺ |
| 117.07 | [M]⁺ |
| 88.06 | [M-C₂H₅O]⁺ |
| 72.06 | [M-CH₃OCH₂O]⁺ |
Ionization Method: Electrospray Ionization (ESI)
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in the synthesis and characterization of this compound.
2.1 Synthesis of N-Boc-3-(methoxymethoxy)azetidine
This procedure outlines the methoxymethyl (MOM) protection of the commercially available N-Boc-3-hydroxyazetidine.
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C is added DIPEA (1.5 eq).
-
MOM-Cl (1.2 eq) is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-(methoxymethoxy)azetidine.
-
2.2 Synthesis of this compound (N-Boc Deprotection)
This protocol describes the removal of the N-Boc protecting group to yield the final product.
-
Materials:
-
N-Boc-3-(methoxymethoxy)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
N-Boc-3-(methoxymethoxy)azetidine (1.0 eq) is dissolved in DCM.
-
Trifluoroacetic acid (10 eq) is added to the solution, and the mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
-
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The spectrum is acquired with proton decoupling.
-
Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).
-
2.4 Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[1][2][3][4]
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4]
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
2.5 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer.
-
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5][6][7][8][9]
-
Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated prior to analysis to ensure high mass accuracy.
Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Diagram 2: Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
References
- 1. 1-Boc-3-(methoxy)azetidine | 429669-07-8 | ESA66907 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Boc-3-azetidine acetic acid(183062-96-6) 1H NMR spectrum [chemicalbook.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3-(Methoxymethoxy)azetidine: Molecular Properties, Synthesis, and Biological Context
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its molecular characteristics, outlines a general synthetic and analytical workflow, and discusses the broader biological significance of the azetidine scaffold, providing crucial context for its potential applications.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| CAS Number | 1697121-19-9 | [1] |
| Predicted Boiling Point | 135.7 ± 30.0 °C | [1] |
| Predicted Density | 1.03 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 9.45 ± 0.40 | [1] |
Experimental Protocols: Synthesis and Characterization
General Synthesis of 3-Alkoxyazetidines
The synthesis of 3-substituted azetidines can be challenging due to the strained nature of the four-membered ring.[2] However, several methods have been developed, often involving cyclization reactions.[3] A common precursor for 3-alkoxyazetidines is a suitable azetidin-3-ol derivative.
Proposed Synthetic Pathway:
-
Protection of the Azetidine Nitrogen: The synthesis would likely begin with a commercially available azetidine derivative, with the nitrogen atom protected by a suitable group (e.g., Boc, Cbz) to prevent side reactions.
-
Formation of Azetidin-3-ol: A protected azetidin-3-one can be reduced to the corresponding azetidin-3-ol using a reducing agent like sodium borohydride.
-
Alkylation of the Hydroxyl Group: The hydroxyl group of the protected azetidin-3-ol can then be alkylated to introduce the methoxymethyl (MOM) ether. This is typically achieved by deprotonating the alcohol with a base (e.g., sodium hydride) followed by reaction with methoxymethyl chloride (MOMCl).
-
Deprotection: The final step involves the removal of the nitrogen-protecting group to yield the target compound, this compound.
Characterization Workflow
The structural confirmation of the synthesized this compound would involve a combination of spectroscopic techniques.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to identify the chemical shifts and coupling constants of the protons in the molecule, confirming the presence of the azetidine ring, the methoxy group, and the methylene bridge of the MOM group.
-
¹³C NMR would provide information on the number and types of carbon atoms present.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be employed to identify the characteristic vibrational frequencies of the functional groups, such as the C-O-C ether linkages and the N-H bond of the secondary amine.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted azetidine derivative like this compound.
Biological Significance and Signaling Pathways
While specific biological data for this compound is not extensively documented, the azetidine scaffold is a well-recognized pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities.[2]
Potential Pharmacological Roles of Azetidine Derivatives
-
G-Protein Coupled Receptor (GPCR) Agonism: 3-Alkoxy- and 3-aryloxyazetidines have been identified as agonists for G-protein-coupled receptors, which are a large family of transmembrane receptors involved in a vast number of physiological processes.[6]
-
GABA Uptake Inhibition: Certain azetidine derivatives function as inhibitors of GABA uptake, suggesting potential applications in neurological disorders where modulation of GABAergic neurotransmission is desired.[7]
-
Antimicrobial Activity: Azetidine-containing compounds have shown promise as antibacterial agents.[6] Notably, some azetidine derivatives have been found to inhibit mycolate assembly in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[8] This represents a specific and compelling mechanism of action against a significant human pathogen.
-
Diverse Pharmacological Profile: The azetidine moiety is present in compounds with anticancer, anti-inflammatory, antidiabetic, and antiviral properties, highlighting the versatility of this structural motif in medicinal chemistry.[2]
Illustrative Signaling Pathway: Inhibition of Mycolate Biosynthesis
The inhibition of mycolic acid biosynthesis is a validated strategy for targeting Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to cell death. The diagram below illustrates the logical relationship of how an azetidine-based inhibitor might disrupt this pathway.
References
- 1. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Ring: A Comprehensive Technical Guide to its Reactivity and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry and organic synthesis. Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, bestows upon it a unique reactivity profile that can be strategically exploited for the synthesis of complex molecules and novel therapeutic agents. This guide provides an in-depth exploration of the reactivity of the azetidine ring, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in its practical application.
Core Reactivity Principles
The reactivity of the azetidine ring is primarily governed by its ring strain, estimated to be approximately 25.4 kcal/mol. This strain facilitates ring-opening reactions under appropriate conditions, providing a powerful tool for the introduction of diverse functionalities. However, the azetidine ring is significantly more stable than the aziridine ring (27.7 kcal/mol), allowing for easier handling and selective manipulation.
Key Chemical Transformations of the Azetidine Ring
The versatility of the azetidine scaffold stems from its susceptibility to a range of chemical transformations, including ring-opening reactions, ring expansions, and functionalization at both the nitrogen and carbon atoms.
Ring-Opening Reactions
Nucleophilic ring-opening is a cornerstone of azetidine chemistry, providing access to a variety of acyclic amine derivatives. The regioselectivity of this process is influenced by both electronic and steric factors.
Table 1: Regioselective Nucleophilic Ring-Opening of Azetidines
| Azetidine Substrate | Nucleophile | Catalyst/Conditions | Major Product | Yield (%) | Reference |
| N-Boc-2-phenylazetidine | Thiophenol | Chiral Phosphoric Acid | N-Boc-3-phenylthio-1-aminopropane | >90 | [Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing] |
| N-Tosyl-2-methylazetidine | Sodium Azide | Lewis Acid | N-Tosyl-3-azido-1-aminobutane | High | [Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing] |
| 2-Arylazetidinium Ion | Cyanide | - | 4-Amino-4-arylbutanenitrile | Good | [Regioselective ring opening reactions of azetidines - ResearchGate] |
This protocol describes the chiral phosphoric acid-catalyzed enantioselective ring-opening of a meso-azetidine with a thiol nucleophile.
Materials:
-
Meso-N-acyl-azetidine (1.0 equiv)
-
2-Mercaptobenzothiazole derivative (1.2 equiv)
-
BINOL-derived chiral phosphoric acid catalyst (5 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the meso-N-acyl-azetidine in DCM at room temperature is added the 2-mercaptobenzothiazole derivative.
-
The chiral phosphoric acid catalyst is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched ring-opened product.
Ring Expansion Reactions
The strain of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, often more biologically relevant heterocyclic systems such as pyrrolidines, piperidines, and azepanes.
Table 2: Ring Expansion Reactions of Azetidines
| Azetidine Substrate | Reagent/Conditions | Expanded Ring System | Yield (%) | Reference |
| N-Tosyl-2-vinylazetidine | Rh(II) catalyst, Diazo compound | Pyrrolidine | Good | [Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing] |
| 2,2-Disubstituted N-Boc-azetidine | Brønsted Acid (TFA) | 1,3-Oxazinan-2-one | up to 96 | [Acid-Mediated Ring-Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones] |
| 2-(3-Hydroxypropyl)azetidine | Activation of hydroxyl, Nucleophile (e.g., CN-) | Pyrrolidine and/or Azepane | Variable | [Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes] |
This protocol details the Brønsted acid-promoted ring expansion of a 2,2-disubstituted N-Boc-azetidine to a 1,3-oxazinan-2-one.[1]
Materials:
-
2,2-Disubstituted N-Boc-azetidine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
The 2,2-disubstituted N-Boc-azetidine is dissolved in DCM at room temperature.
-
TFA is added dropwise to the solution.
-
The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash column chromatography to yield the 1,3-oxazinan-2-one.
Functionalization of the Azetidine Ring
Beyond ring-opening and expansion, the azetidine ring can be functionalized at its nitrogen and carbon atoms, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Table 3: Functionalization of the Azetidine Ring
| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield (%) | Reference |
| N-Arylation | Azetidine | Aryl bromide, Pd catalyst | N-Arylazetidine | Good | [Palladium-catalyzed N-arylation reactions with aziridine and azetidine - Semantic Scholar] |
| C(sp3)-H Arylation | N-Picolinamide-azetidine | Aryl iodide, Pd(OAc)2/CuBr2/CsOAc | C-Arylazetidine | 29-83 | [Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids] |
| Diastereoselective Alkylation | N-Boc-azetidine-2-carbonitrile | LDA, Alkyl halide | α-Alkylated azetidine-2-carbonitrile | Good | [Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles - ResearchGate] |
This protocol outlines the directed C-H arylation of an N-picolinamide-protected azetidine.[2]
Materials:
-
N-Picolinamide-azetidine (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Pd(OAc)2 (10 mol%)
-
CuBr2 (20 mol%)
-
CsOAc (2.0 equiv)
-
t-Amyl alcohol as solvent
Procedure:
-
To a reaction vessel are added the N-picolinamide-azetidine, aryl iodide, Pd(OAc)2, CuBr2, and CsOAc.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
t-Amyl alcohol is added, and the reaction mixture is heated to 110-130 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the C-arylated azetidine product.
Azetidines in Drug Discovery: Signaling Pathways and Experimental Workflows
The unique structural and reactive properties of the azetidine ring have made it a valuable component in the design of novel therapeutics. Two prominent examples are the antihypertensive drug azelnidipine and a new class of STAT3 inhibitors.
Azelnidipine and Calcium Channel Blockade
Azelnidipine is a dihydropyridine calcium channel blocker that contains an azetidine moiety. Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4][5][6][7]
Caption: Mechanism of action of Azelnidipine.
STAT3 Inhibition by Azetidine-Containing Molecules
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is implicated in various cancers. Novel azetidine-containing compounds have been developed as potent STAT3 inhibitors.[1][8][9][10]
Caption: STAT3 signaling and inhibition by azetidine derivatives.
Experimental Workflow for Screening STAT3 Inhibitors
A typical workflow for identifying and characterizing novel STAT3 inhibitors involves a series of in vitro and cell-based assays.
Caption: Experimental workflow for STAT3 inhibitor screening.
This protocol provides a general outline for an ELISA-based assay to measure the inhibition of STAT3 binding to its DNA consensus sequence.[7][8]
Materials:
-
Nuclear extracts from cells with activated STAT3
-
Biotinylated STAT3 consensus DNA probe
-
Streptavidin-coated microplate
-
Primary antibody against STAT3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer and binding buffer
-
Test compounds (azetidine derivatives)
Procedure:
-
Coat the streptavidin-coated microplate with the biotinylated STAT3 DNA probe.
-
Incubate the nuclear extracts with the test compounds at various concentrations.
-
Add the nuclear extract/compound mixture to the coated wells and incubate to allow STAT3-DNA binding.
-
Wash the wells to remove unbound proteins.
-
Add the primary anti-STAT3 antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and measure the absorbance at the appropriate wavelength after adding the stop solution.
-
Calculate the IC50 values for the test compounds based on the inhibition of the colorimetric signal.
Conclusion
The azetidine ring represents a versatile and increasingly important scaffold in modern organic chemistry and drug discovery. Its unique reactivity, driven by a balance of ring strain and stability, allows for a wide array of chemical transformations. A thorough understanding of these reactions, supported by detailed experimental protocols and quantitative data, is crucial for harnessing the full potential of this remarkable heterocycle in the development of novel and effective therapeutic agents.
References
- 1. Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. | Semantic Scholar [semanticscholar.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structurally unique four-membered heterocyclic scaffold of azetidine has garnered significant attention in medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer a compelling framework for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the potential mechanisms of action of azetidine derivatives, focusing on their roles as enzyme inhibitors, neurotransmitter reuptake inhibitors, and antibacterial agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of the STAT3 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. A novel class of (R)-azetidine-2-carboxamide analogues has emerged as potent and selective inhibitors of STAT3.
Mechanism of Action
Azetidine-based STAT3 inhibitors have been shown to act through a covalent, irreversible binding mechanism. These compounds selectively target cysteine residues, specifically Cys426 and Cys468, within the STAT3 protein. This covalent modification disrupts the normal function of STAT3 by inhibiting its phosphorylation and subsequent DNA-binding activity, ultimately leading to the downregulation of target gene expression and the induction of apoptosis in cancer cells harboring constitutively active STAT3.[1]
Quantitative Data
The following table summarizes the inhibitory potency and binding affinity of representative azetidine-based STAT3 inhibitors.
| Compound | Target | Assay | IC50 (μM) | Kd (nM) | Reference(s) |
| 5a | STAT3 | EMSA | 0.55 | - | [2][3] |
| 5o | STAT3 | EMSA | 0.38 | - | [2][3] |
| 8i | STAT3 | EMSA | 0.34 | - | [2][3] |
| 7g | STAT3 | ITC | - | 880 | [2][3] |
| 9k | STAT3 | ITC | - | 960 | [2][3] |
| H172 (9f) | STAT3 | EMSA | 0.38 - 0.98 | - | [4][5][6] |
| H182 | STAT3 | EMSA | 0.38 - 0.98 | - | [4][5][6] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; EMSA: Electrophoretic Mobility Shift Assay; ITC: Isothermal Titration Calorimetry.
Signaling Pathway
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
This protocol provides a general overview for assessing the inhibition of STAT3 DNA-binding activity.
-
Preparation of Nuclear Extracts:
-
Culture cells known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or stimulate cells (e.g., NIH3T3/EGFR fibroblasts with EGF) to activate STAT1, STAT3, and STAT5.
-
Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol.
-
Determine the total protein concentration of the nuclear extracts.
-
-
Inhibition Assay:
-
In a reaction tube, pre-incubate a standardized amount of nuclear extract with increasing concentrations of the azetidine derivative (or DMSO as a vehicle control) for 30 minutes at room temperature.[7]
-
Add a radiolabeled high-affinity sis-inducible element (hSIE) probe, which specifically binds to active STAT3.[7]
-
Incubate the reaction mixture to allow for the formation of STAT3-DNA complexes.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of STAT3 DNA-binding activity for each concentration of the azetidine derivative relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Inhibition of Gamma-Aminobutyric Acid (GABA) Uptake
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its synaptic concentration is regulated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic neurotransmission, a mechanism that is therapeutically relevant for conditions such as epilepsy. Azetidine derivatives have been developed as potent inhibitors of GAT-1 and GAT-3.
Mechanism of Action
Azetidine-based GABA uptake inhibitors act as competitive antagonists at the GAT-1 and GAT-3 transporters. By binding to these transporters, they block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to an increased concentration of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory neurotransmission.[8]
Quantitative Data
The following table presents the inhibitory activities of representative azetidine derivatives against GAT-1 and GAT-3.
| Compound | Target | IC50 (μM) | Reference(s) |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [8] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [8] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [8][9] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [8] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [8] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway
Experimental Protocol: GABA Uptake Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds on GABA transporters.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.
-
Transfect the cells with plasmids encoding the human GAT-1 or GAT-3 transporter.
-
Plate the transfected cells in 96-well plates coated with poly-D-lysine.[10]
-
-
Uptake Assay:
-
Wash the cells with an uptake buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, and 10 mM D-glucose).[10]
-
Pre-incubate the cells with various concentrations of the azetidine derivative or vehicle control.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).
-
Incubate for a defined period at room temperature to allow for GABA uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Quantification:
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GABA uptake for each concentration of the azetidine derivative compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antibacterial Activity of Azetidinylquinolones
Quinolone and fluoroquinolone antibiotics are a crucial class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The incorporation of an azetidine moiety at the C-7 position of the quinolone scaffold has led to the development of compounds with potent broad-spectrum antibacterial activity.
Mechanism of Action
While the core mechanism of action is consistent with that of other quinolones (inhibition of DNA gyrase and topoisomerase IV), the azetidine substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The specific stereochemistry of the azetidine ring and its substituents can be critical for enhancing antibacterial potency and in vivo efficacy.[11]
Quantitative Data
The following table provides a summary of the minimum inhibitory concentration (MIC) values for a representative azetidinylquinolone against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| E-4534 | Staphylococcus aureus | 90% inhibition | [12] |
| E-4534 | Staphylococcus epidermidis | 90% inhibition | [12] |
| E-4534 | Streptococcus pneumoniae | 90% inhibition | [12] |
| E-4534 | Enterococcus faecalis | 90% inhibition | [12] |
MIC: Minimum Inhibitory Concentration.
Experimental Workflow
References
- 1. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 7. baranlab.org [baranlab.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 3-Substituted Azetidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, represent a privileged scaffold in medicinal chemistry. The inherent ring strain of the azetidine core imparts unique conformational constraints, making it an attractive structural motif for the design of novel therapeutic agents. Among these, 3-substituted azetidines have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this promising class of compounds, focusing on their antimicrobial, anticancer, and neurological activities. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are presented to facilitate further research and drug development in this area.
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative biological data for various 3-substituted azetidine derivatives, categorized by their therapeutic area.
Table 1: Antibacterial Activity of 3-Substituted Azetidines
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Reference |
| M7 | Staphylococcus aureus | 22 | 0.01 mg/mL | [1] |
| M7 | Escherichia coli | 25 | 0.01 mg/mL | [1] |
| M8 | Escherichia coli | 25 | 0.01 mg/mL | [1] |
| BGAz-001 | Mycobacterium bovis BCG | - | MIC: 64.5 µM | [2] |
| BGAz-001 | Mycobacterium smegmatis | - | MIC: 30.5 µM | [2] |
| BGAz-002 | M. bovis BCG | - | MIC: >100 µM | [3] |
| BGAz-003 | M. bovis BCG | - | MIC: 6.25 µM | [3] |
| BGAz-004 | M. bovis BCG | - | MIC: 6.25 µM | [3] |
| BGAz-005 | M. bovis BCG | - | MIC: 12.5 µM | [3] |
Note: MIC refers to the Minimum Inhibitory Concentration.
Table 2: Antifungal Activity of 3-Substituted Azetidines
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 6c | Cryptococcus neoformans | 8 | [4] |
| 6e | Cryptococcus neoformans | 16 | [4] |
| 10c | Cryptococcus neoformans | 16 | [4] |
| 12 | Cryptococcus neoformans | 16 | [4] |
| 10d | Candida spp. | 4 | [4] |
| 10e | Candida spp. | 2 | [4] |
Note: MIC refers to the Minimum Inhibitory Concentration.
Table 3: Anticancer Activity of 3-Substituted Azetidines (IC₅₀ Values)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| H172 (9f) | - | 0.38 - 0.98 | STAT3 Inhibition | [5] |
| H182 | - | 0.38 - 0.98 | STAT3 Inhibition | [5] |
| H120 (8e) | - | 1.75 - 2.07 | STAT3 Inhibition | [5] |
| H105 (8f) | - | 1.75 - 2.07 | STAT3 Inhibition | [5] |
| 1a | A549 (Lung) | 0.0022 | - | [6] |
| 1a | HCT116 (Colon) | 0.0021 | - | [6] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Table 4: GABA Uptake Inhibition by 3-Substituted Azetidines
| Compound ID | Transporter | IC₅₀ (µM) | Reference |
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 ± 0.67 | [7] |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 ± 0.77 | [7] |
| 12d | GAT-3 | 15.3 ± 4.5 | [7] |
| 18b | GAT-1 | 26.6 ± 3.3 | [7] |
| 18e | GAT-3 | 31.0 ± 4.7 | [7] |
| (rac)-6b | GAT1 | pIC₅₀ = 5.34 | [8] |
Note: GAT refers to the GABA transporter. pIC₅₀ is the negative logarithm of the IC₅₀.
Experimental Protocols
This section provides detailed methodologies for the key biological screening assays cited in this guide.
Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to the synthesized azetidine derivatives.[9][10][11]
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)[9]
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Test bacterial inoculum (e.g., S. aureus, E. coli)
-
Synthesized azetidine compounds dissolved in a suitable solvent (e.g., DMF) to known concentrations
-
Sterile filter paper discs
-
Sterile forceps
-
Incubator (35 ± 2 °C)[11]
-
Metric ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of bacterial growth. Allow the plate to dry for about 5 minutes.[10]
-
Disk Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test azetidine compound onto the inoculated agar surface. Gently press each disc with sterile forceps to ensure complete contact with the agar.[11] Discs should be placed at least 24 mm apart.[10]
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[11]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters using a ruler or caliper.[9]
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[12][13][14][15]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium (e.g., MEM supplemented with 10% FBS)
-
Synthesized azetidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized azetidine compounds and incubate for a specified period (e.g., 72 hours).[15]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37 °C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Incubate for 15 minutes with shaking.[15]
-
Absorbance Measurement: Measure the absorbance of each well on a microplate reader at a wavelength of 492 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for some anticancer agents.[16][17][18][19]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[17]
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Synthesized azetidine compounds
-
384-well black wall microplates[17]
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reaction Mixture Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP (e.g., 1 mM), glycerol (e.g., 10%), and a fluorescent reporter in tubulin polymerization buffer.[17]
-
Compound Incubation: Add the test azetidine compounds at various concentrations to the wells of a 384-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells containing the test compounds. The polymerization is typically initiated by a temperature shift to 37 °C.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., for DAPI, excitation at 360 nm and emission at 420 nm).[18]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the test compounds on the rate and extent of tubulin polymerization can be quantified and compared to controls.
GABA Uptake Inhibition Assay (Radioligand Binding)
This assay determines the ability of compounds to inhibit the reuptake of the neurotransmitter GABA by its transporters (GATs).[7][20][21][22][23]
Materials:
-
Cell or tissue homogenates expressing GABA transporters
-
Radiolabeled ligand (e.g., [³H]muscimol)[21]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[21]
-
Synthesized azetidine compounds
-
Non-specific binding control (e.g., 10 mM GABA)[21]
-
96-well filter plates
-
Vacuum filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target GABA transporter.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with the radiolabeled ligand and various concentrations of the test azetidine compound in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 45 minutes at 4 °C).[21]
-
Filtration: Terminate the binding reaction by rapid filtration through a filter plate using a vacuum harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: After drying the filters, add a scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds by plotting the percentage of specific binding against the compound concentration.
Mandatory Visualization
STAT3 Signaling Pathway
The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers, making it an attractive target for anticancer drug development. The following diagram illustrates a simplified representation of the canonical STAT3 signaling pathway.
Caption: Simplified STAT3 signaling pathway and points of inhibition by 3-substituted azetidines.
Experimental Workflow: Antibacterial Disk Diffusion Assay
The following diagram outlines the key steps in performing a Kirby-Bauer disk diffusion assay for assessing the antibacterial activity of 3-substituted azetidines.
Caption: Workflow for the Kirby-Bauer disk diffusion antibacterial susceptibility test.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. maxanim.com [maxanim.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hoelzel-biotech.com [hoelzel-biotech.com]
- 19. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. PDSP - GABA [kidbdev.med.unc.edu]
- 22. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-(Methoxymethoxy)azetidine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Azetidine Scaffold in Modern Drug Design
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged" scaffolds in medicinal chemistry.[1][2] Their incorporation into drug candidates can impart a range of desirable properties. Unlike more common piperidine and pyrrolidine rings, the strained azetidine ring offers structural rigidity and a unique three-dimensional geometry. This can lead to improved binding affinity and selectivity for biological targets. Furthermore, azetidines often serve as effective bioisosteres for other cyclic systems, providing advantageous exit vectors for further chemical modification, reduced lipophilicity, and improved aqueous solubility.[1][3] These attributes collectively enhance pharmacokinetic profiles, including metabolic stability against oxidative metabolism, making azetidines a powerful tool for escaping the "flatland" of traditional aromatic-rich drug candidates.[1]
The methoxymethyl (MOM) ether of 3-hydroxyazetidine, 3-(Methoxymethoxy)azetidine, is a key synthetic intermediate. The MOM group serves as a robust protecting group for the hydroxyl functionality, allowing for extensive chemical modifications at other positions of the azetidine ring, particularly at the nitrogen atom. This stability followed by straightforward deprotection under acidic conditions makes it an invaluable building block for accessing diverse libraries of 3-hydroxyazetidine derivatives.
Application in CNS Agents: Monoamine Transporter Ligands
The azetidine scaffold has been successfully employed to develop novel ligands for monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are critical targets for treating psychostimulant dependence and other neurological disorders.
In one such application, an azetidine ring was used to replace the tropane ring system found in traditional monoamine transporter inhibitors.[4] This bioisosteric replacement led to a significant decrease in molecular weight and lipophilicity (cLogP values), which are favorable properties for CNS drug candidates.[4] The resulting 3-aryl-3-arylmethoxy-azetidines were synthesized and evaluated for their binding affinities, demonstrating that the azetidine core can effectively orient the key pharmacophoric elements.[4]
| Compound | R¹ | R² | R³ | DAT Kᵢ (nM) | SERT Kᵢ (nM) |
| 6e | H | 3,4-di-Cl | H | >10000 | 3.5 |
| 6h | H | H | 3,4-di-Cl | 2300 | 2.9 |
| 7c | Me | 4-Cl | 4-Cl | 110 | 1.0 |
| 7g | Me | 3,4-di-Cl | H | 58 | 27 |
| 7i | Me | 3,4-di-Cl | 3,4-di-Cl | 120 | 1.3 |
| Data synthesized from studies on 3-aryl-3-arylmethoxy-azetidines.[4] |
Application in Oncology: Antitumor Agents and Kinase Inhibitors
The unique structural features of azetidines have been leveraged to create potent anticancer agents. By incorporating a 3-aryl-azetidine moiety as a conformational restraint, novel analogues of the highly cytotoxic peptide TZT-1027 were developed.[5] This strategy aimed to lock the molecule in a bioactive conformation, enhancing its ability to inhibit microtubule assembly, which leads to cell cycle arrest and apoptosis.[5]
| Compound | Substitution on 3-Aryl Ring | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| 1a | Phenyl | 2.2 | 2.1 |
| 1b | 2-Fluorophenyl | 5.5 | 4.8 |
| 1c | 3-Fluorophenyl | 3.8 | 3.5 |
| 1e | 4-Chlorophenyl | 4.6 | 3.9 |
| Data from a study on conformationally restricted TZT-1027 analogues.[5] |
More recently, azetidine-benzoxazole derivatives have emerged as potent and selective inhibitors of the Mer receptor tyrosine kinase (MerTK), a target for cancer immunotherapy.[6][7] The azetidine moiety in these inhibitors serves as a key structural element that contributes to high in vivo target engagement and demonstrates single-agent activity in murine syngeneic tumor models.[6]
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and manipulation of functionalized azetidines, illustrating the role of protected intermediates like this compound.
This protocol outlines the addition of an aryl group to a protected azetidinone, a key step in creating the 3-substituted core.
-
Aryllithium Formation: To a solution of an appropriate aryl bromide (1.1 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes.
-
Addition to Azetidinone: Add a solution of N-Boc-3-azetidinone (1.0 eq) in dry THF to the freshly prepared aryllithium reagent at -78 °C.
-
Quenching: Allow the reaction to stir for 2 hours at -78 °C. Quench the reaction by the slow addition of 10% aqueous NH₄Cl solution at cold temperatures (5–10 °C) to minimize degradation of the azetidine ring.[4]
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the N-Boc-3-aryl-3-hydroxyazetidine.
This protocol describes the subsequent alkylation of the hydroxyl group (if required by the synthetic route) and the final deprotection of the nitrogen.
-
O-Alkylation (Phase-Transfer Conditions): To a solution of the N-Boc-3-aryl-3-hydroxyazetidine (1.0 eq) and a substituted benzyl bromide (1.2 eq) in CH₂Cl₂, add tetrabutylammonium bromide (0.1 eq) and 4N NaOH. Reflux the mixture until the starting material is consumed (monitored by TLC).[4]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
N-Deprotection: Dissolve the crude N-Boc protected azetidine in ethyl acetate. Add a 2M solution of HCl in ethyl acetate and stir at room temperature for 4 hours.[4]
-
Isolation: Collect the resulting precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final azetidine hydrochloride salt.
This protocol provides a method for introducing diverse functional groups at the 3-position via conjugate addition.
-
Reaction Setup: In a flask, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq), an appropriate N-heterocyclic amine (1.0 eq), and DBU (1.0 eq) in acetonitrile.[8]
-
Reaction Conditions: Stir the mixture at 65 °C for 4–16 hours, monitoring progress by TLC.[8]
-
Quenching and Extraction: Upon completion, cool the reaction and quench by adding water. Extract the aqueous mixture with ethyl acetate (3x).[8]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the functionalized 3-substituted azetidine product.[8]
Visualizations
Caption: General synthetic workflow for 3-substituted azetidines.
Caption: Azetidine as a bioisostere for improving drug properties.
Caption: Inhibition of the MerTK signaling pathway by an azetidine-based drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
3-(Methoxymethoxy)azetidine: A Versatile Building Block for Modern Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Methoxymethoxy)azetidine is a valuable saturated heterocyclic building block employed in the synthesis of novel therapeutic agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important motif in medicinal chemistry. Its unique conformational properties and ability to introduce a vector for substitution make it a desirable scaffold for modulating the physicochemical and pharmacological properties of drug candidates. The methoxymethyl (MOM) ether at the 3-position serves as a protecting group for the hydroxyl functionality, allowing for a wide range of chemical transformations on the azetidine nitrogen or at other positions of a parent molecule. Following the desired modifications, the MOM group can be readily removed under acidic conditions to reveal the free hydroxyl group for further functionalization or to act as a key pharmacophoric feature.
This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its role in the synthesis of molecules targeting G-protein coupled receptors (GPCRs). Furthermore, it includes comprehensive experimental protocols for the synthesis of N-Boc-3-(methoxymethoxy)azetidine and its subsequent deprotection.
Application Notes: Azetidines in GPCR-Targeted Drug Discovery
Azetidine-containing compounds have shown significant promise as modulators of G-protein coupled receptors (GPCRs), the largest family of transmembrane receptors and crucial drug targets. The rigid and three-dimensional nature of the azetidine scaffold can help to lock in bioactive conformations, leading to improved potency and selectivity.
Allosteric Modulation of GPCRs:
One particularly interesting application of azetidine derivatives is in the development of allosteric modulators of GPCRs.[1][2][3] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This can lead to a more subtle and selective modulation of receptor activity, offering potential advantages in terms of safety and efficacy.[1][3] Azetidine-containing small molecules can be designed to interact with allosteric pockets on GPCRs, influencing the binding of the endogenous ligand or the conformational changes required for receptor activation.[2]
The diagram below illustrates the concept of positive and negative allosteric modulation of a GPCR. An azetidine-containing modulator could occupy the allosteric site.
References
- 1. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc Protection of 3-(Methoxymethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the N-Boc protection of 3-(methoxymethoxy)azetidine to synthesize tert-butyl this compound-1-carboxylate. The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, particularly in pharmaceutical and peptide chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3][4] These protocols outline the necessary reagents, conditions, and purification methods to achieve high yields and purity of the desired N-Boc protected product.
Introduction
Azetidines are four-membered heterocyclic compounds that are important structural motifs in many biologically active molecules and pharmaceutical agents.[5] The functionalization of the azetidine ring often requires the protection of the nitrogen atom to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and orthogonal nature to other protecting groups like Fmoc.[1][2] The reaction typically involves the treatment of the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[1][2][4] This document presents a standard protocol for the N-Boc protection of this compound, a valuable building block in medicinal chemistry.
Chemical Reaction Scheme
The overall chemical transformation is the reaction of this compound with di-tert-butyl dicarbonate to yield the N-Boc protected product.
Caption: General reaction scheme for the N-Boc protection of this compound.
Experimental Protocols
Two common protocols are provided below, one using an organic base in an anhydrous organic solvent and another using an inorganic base in a biphasic system. The choice of protocol may depend on the starting material (free base or salt) and the desired workup procedure.
Protocol 1: Anhydrous Conditions with Triethylamine
This protocol is suitable when starting with the free base of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 - 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 eq) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Aqueous Biphasic Conditions
This protocol is particularly useful when starting with a salt of this compound (e.g., hydrochloride salt).
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of water and DCM (or EtOAc) in a round-bottom flask.
-
Add sodium bicarbonate (2.0 - 3.0 eq) in portions to neutralize the acid and act as the base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the vigorously stirred biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional DCM or EtOAc (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the N-Boc protection of azetidine derivatives based on literature precedents.
| Parameter | Protocol 1 (Anhydrous) | Protocol 2 (Aqueous Biphasic) |
| Substrate | This compound (free base) | This compound hydrochloride |
| (Boc)₂O (eq) | 1.1 - 1.2 | 1.1 - 1.2 |
| Base | Triethylamine | Sodium Bicarbonate |
| Base (eq) | 1.1 - 1.5 | 2.0 - 3.0 |
| Solvent(s) | DCM or THF | DCM/Water or EtOAc/Water |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 16 - 24 hours |
| Typical Yield | > 90% (after purification) | > 90% (after purification) |
Experimental Workflow
The general workflow for the N-Boc protection of this compound is depicted below.
Caption: A typical experimental workflow for the synthesis of N-Boc protected azetidine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Triethylamine is a corrosive and flammable liquid.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize tert-butyl this compound-1-carboxylate for use in further synthetic applications.
References
Application Notes and Protocols: Synthetic Routes to Functionalized 3-(Methoxymethoxy)azetidine Derivatives
Introduction
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug development.[1] Their rigid, three-dimensional structure makes them valuable as bioisosteres for other cyclic and acyclic motifs, often leading to improved physicochemical properties, metabolic stability, and target engagement.[2] Specifically, 3-substituted azetidines serve as crucial building blocks for a wide range of biologically active compounds.[3][4] The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its relatively straightforward cleavage under acidic conditions.[5][6] This document provides detailed synthetic routes and protocols for the preparation and functionalization of 3-(methoxymethoxy)azetidine derivatives, key intermediates for the synthesis of novel chemical entities.
Core Synthetic Strategy: Protection and Functionalization
The most direct and widely employed strategy for synthesizing functionalized this compound derivatives involves a two-stage process. First, the hydroxyl group of an N-protected 3-hydroxyazetidine is protected with a MOM group. Second, the nitrogen atom is deprotected and subsequently functionalized to introduce desired substituents.
Figure 1: General workflow for the synthesis of functionalized this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate
This protocol describes the protection of the hydroxyl group of commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate using methoxymethyl chloride (MOM-Cl).
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add MOM-Cl (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate.
| Reactant | Reagents | Solvent | Time (h) | Yield (%) |
| tert-butyl 3-hydroxyazetidine-1-carboxylate | MOM-Cl, DIPEA | DCM | 16 | ~85-95 |
| N-Benzhydryl-3-hydroxyazetidine | MOM-Br, NaH | THF | 12 | ~80-90 |
Table 1: Representative conditions for MOM protection of N-protected 3-hydroxyazetidines.
Protocol 2: N-Boc Deprotection to yield this compound Hydrochloride
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to provide the hydrochloride salt of this compound, a key intermediate for subsequent functionalization.
Materials:
-
tert-butyl this compound-1-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Methanol
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of methanol.
-
Add 4 M HCl in 1,4-dioxane (5.0-10.0 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours. Gas evolution (isobutylene) should be observed.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the product.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid. The product is often used in the next step without further purification.
Protocol 3: N-Functionalization of this compound
The free secondary amine of this compound (typically generated in situ from its salt by adding a base) is a versatile nucleophile for various N-functionalization reactions.
Figure 2: Key N-functionalization pathways for this compound.
A. N-Alkylation (Example: N-Benzylation)
-
Suspend this compound hydrochloride (1.0 eq) in acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Add benzyl bromide (1.1 eq) and stir the mixture at 50 °C for 6-8 hours.
-
After cooling, filter the solids and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain N-benzyl-3-(methoxymethoxy)azetidine.
B. Reductive Amination
-
To a solution of this compound hydrochloride (1.0 eq) and an aldehyde or ketone (1.0 eq) in dichloroethane (DCE), add triethylamine (TEA, 1.2 eq).
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over MgSO₄, concentrate, and purify as needed.
| Reaction Type | Electrophile/Reagent 1 | Reagent 2 | Typical Yield (%) |
| N-Alkylation | Benzyl bromide | K₂CO₃ | 80-95 |
| N-Acylation | Acetyl chloride | Triethylamine | 85-98 |
| Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | 75-90 |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Cu(OAc)₂ | 60-80 |
Table 2: Representative N-functionalization reactions of this compound.
Protocol 4: MOM Group Deprotection
This protocol regenerates the 3-hydroxy functionality, which can be useful for late-stage functionalization or as the final step in synthesizing a target molecule.
Materials:
-
N-Functionalized this compound derivative
-
6 M Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
Dissolve the N-functionalized this compound derivative (1.0 eq) in methanol.
-
Add 6 M HCl (5.0-10.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C).[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.
-
The resulting hydrochloride salt of the N-functionalized 3-hydroxyazetidine can be purified by recrystallization or used directly. Alternatively, neutralization with a base followed by extraction can provide the free base.
Safety Note: The protection of alcohols with MOM-Cl or MOM-Br and the subsequent deprotection under acidic conditions can potentially generate carcinogenic byproducts like bis(chloromethyl) ether.[5][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The workup procedures are designed to quench and hydrolyze reactive intermediates.[7]
References
- 1. Azetidines - Enamine [enamine.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
Synthesis of Novel GABA Uptake Inhibitors from Azetidine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of a promising class of γ-aminobutyric acid (GABA) uptake inhibitors derived from azetidine precursors. These compounds, acting as conformationally constrained GABA or β-alanine analogs, offer a scaffold for the development of potent and selective inhibitors of GABA transporters (GATs), key targets in the modulation of GABAergic neurotransmission. Dysregulation of this system is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.
Introduction to Azetidine-Based GABA Uptake Inhibitors
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of these transporters, particularly GAT1, the predominant neuronal GABA transporter, can potentiate GABAergic neurotransmission, a validated therapeutic strategy for conditions like epilepsy. Azetidine derivatives have emerged as a valuable class of GAT inhibitors due to their rigid four-membered ring structure, which allows for the precise orientation of pharmacophoric elements. By introducing lipophilic N-substituents to the azetidine core, researchers have successfully developed compounds with significant inhibitory potency at GAT1 and, to a lesser extent, other GAT subtypes.[1][2]
This guide details the synthetic routes to key azetidine precursors and their subsequent elaboration into potent GABA uptake inhibitors. It also provides protocols for the biological evaluation of these compounds and summarizes their structure-activity relationships (SAR).
Data Presentation: Inhibitory Potency of Azetidine Derivatives
The following table summarizes the in vitro inhibitory potencies (IC50 values) of representative azetidine-based GABA uptake inhibitors against different GABA transporter subtypes. This data allows for a direct comparison of the activity and selectivity of various structural modifications.
| Compound ID | Structure | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| 1a | N-(4,4-diphenylbut-3-en-1-yl)azetidin-2-ylacetic acid | 2.83 ± 0.67 | >100 |
| 1b | N-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)azetidin-2-ylacetic acid | 2.01 ± 0.77 | >100 |
| 2a | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | >100 | 15.3 ± 4.5 |
| 3a | 3-hydroxy-3-(4-methoxyphenyl)-N-(4,4-diphenylbut-3-en-1-yl)azetidine | 26.6 ± 3.3 | >100 |
| 3b | 3-hydroxy-3-(4-methoxyphenyl)-N-(2-([1,1'-biphenyl]-4-yloxy)ethyl)azetidine | >100 | 31.0 ± 4.7 |
Data extracted from Faust et al., 2010.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key azetidine precursors and their conversion to final GABA uptake inhibitors, as well as a standard protocol for evaluating their biological activity.
Protocol 1: Synthesis of Azetidin-2-ylacetic acid Precursors
This protocol describes a general method for the N-alkylation of azetidine-2-carboxylic acid derivatives, a key step in introducing the lipophilic side chains crucial for GAT1 inhibition.
Materials:
-
Azetidine-2-carboxylic acid ester (e.g., methyl or ethyl ester)
-
Appropriate alkylating agent (e.g., 4-bromo-1,1-diphenyl-1-butene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
N-Alkylation:
-
To a solution of the azetidine-2-carboxylic acid ester (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq) and the alkylating agent (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated azetidine ester.
-
-
Saponification:
-
Dissolve the purified N-alkylated ester in a mixture of methanol or ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1-2.0 eq) and stir the mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Once the saponification is complete, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-alkylated azetidin-2-ylacetic acid.
-
Characterization: The structure and purity of the final compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: [³H]GABA Uptake Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of the synthesized compounds on GABA transporters.
Materials:
-
Cell line stably expressing the desired GABA transporter subtype (e.g., HEK-293 cells expressing human GAT-1)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)
-
Synthesized inhibitor compounds
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Cell Plating:
-
Seed the cells expressing the target GAT subtype into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
-
Assay:
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the inhibitor compound (or vehicle control) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.
-
Allow the uptake to proceed for a short, defined time (e.g., 1-10 minutes) during which uptake is linear.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Measurement:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent GAT inhibitor, like tiagabine for GAT-1) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
The following diagrams illustrate the key concepts discussed in these application notes.
Synthetic Pathway for N-Substituted Azetidin-2-ylacetic Acids
Caption: General synthetic scheme for N-substituted azetidin-2-ylacetic acids.
Experimental Workflow for GABA Uptake Inhibition Assay
Caption: Workflow for the [³H]GABA uptake inhibition assay.
Signaling Pathway: Inhibition of GAT1 by an Azetidine Derivative
Caption: Mechanism of GAT1 inhibition by an azetidine-based inhibitor.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 3-Alkoxyazetidines in the Development of CNS Active Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents for Central Nervous System (CNS) disorders remains a significant challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier and achieving desired pharmacological profiles. The azetidine scaffold has emerged as a valuable building block in drug discovery, offering a unique three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability. This document focuses on the application of 3-alkoxyazetidine moieties, particularly in the context of developing CNS active agents targeting the G protein-coupled receptor 52 (GPR52), a promising target for neuropsychiatric disorders.
The 3-alkoxyazetidine group serves as a key structural motif in a series of potent GPR52 agonists.[1][2] GPR52 is an orphan receptor highly expressed in the striatum and prefrontal cortex, regions implicated in the pathophysiology of disorders such as schizophrenia and substance use disorder.[1][3][4][5] Activation of the Gs-coupled GPR52 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can modulate downstream signaling pathways.[1][5] GPR52 agonists have demonstrated antipsychotic-like and pro-cognitive effects in preclinical animal models, highlighting their therapeutic potential.[1][3][6][7]
These application notes and protocols provide a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and pharmacokinetic profiling of CNS active agents incorporating the 3-alkoxyazetidine scaffold, with a specific focus on GPR52 agonists.
Data Presentation: Physicochemical and Pharmacological Properties
The following tables summarize key quantitative data for representative 3-alkoxyazetidine-containing GPR52 agonists, compiled from various studies. These tables are intended to provide a comparative overview of their potency, efficacy, and drug-like properties.
Table 1: In Vitro Potency and Efficacy of GPR52 Agonists
| Compound ID | Structure | GPR52 EC50 (nM) | GPR52 Emax (%) | Reference |
| Compound 12c | 3-((5-methyl-1-(5-(trifluoromethoxy)pyrazin-2-yl)-1H-pyrazol-4-yl)methoxy)-1-propylazetidine | 8.9 | 105 | [1] |
| Compound 23d | 1-isopropyl-3-((5-methyl-1-(5-(trifluoromethoxy)pyrazin-2-yl)-1H-pyrazol-4-yl)methoxy)azetidine | 5.6 | 112 | [1] |
| HTL0041178 | Structure not fully disclosed, contains a 3-alkoxyazetidine-like moiety | 27.5 | Full Agonist | [8] |
Table 2: Pharmacokinetic Properties of Representative GPR52 Agonists
| Compound ID | Brain Penetration (Kp,uu) | In Vitro Metabolic Stability (t½, min) | P-gp Efflux Ratio | Reference |
| Compound 12c | 1.1 | >60 (Human Liver Microsomes) | Low | [1] |
| HTL0041178 | Good CNS druggability | Good | Minimized | [8] |
Experimental Protocols
Synthesis of 3-Alkoxy-1-(pyrazin-2-yl)azetidines
This protocol outlines a general synthetic route for the preparation of 3-alkoxyazetidine derivatives coupled to a pyrazine heterocycle, a common core for GPR52 agonists.
Protocol 1: Synthesis of a 3-Alkoxy-1-(pyrazin-2-yl)azetidine Intermediate
-
Step 1: Synthesis of N-Boc-3-hydroxyazetidine: Commercially available 1-benzhydrylazetidin-3-ol is treated with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield N-Boc-3-hydroxyazetidine.
-
Step 2: Alkylation of N-Boc-3-hydroxyazetidine: The hydroxyl group of N-Boc-3-hydroxyazetidine is alkylated using a suitable alkyl halide (e.g., propyl bromide) in the presence of a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF) to afford N-Boc-3-alkoxyazetidine.
-
Step 3: Deprotection of the Azetidine Nitrogen: The Boc protecting group is removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in DCM, to yield 3-alkoxyazetidine as a salt.
-
Step 4: Nucleophilic Aromatic Substitution with a Halogenated Pyrazine: The deprotected 3-alkoxyazetidine is coupled with a suitable halogenated pyrazine derivative (e.g., 2-chloro-5-(trifluoromethoxy)pyrazine) via a nucleophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Step 5: Further Functionalization: The resulting pyrazinylazetidine can be further modified. For example, if the pyrazine contains a suitable functional group, it can be used for coupling with another heterocyclic system, as seen in the synthesis of compounds like 12c and 23d which involve a pyrazole linker.[1]
In Vitro Evaluation of GPR52 Agonist Activity
The primary in vitro assay to determine the potency and efficacy of GPR52 agonists is a cell-based assay that measures the accumulation of intracellular cAMP.
Protocol 2: Glosensor™ cAMP Assay for GPR52 Agonist Activity
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). The cells are then transiently transfected with a plasmid encoding human GPR52 and a plasmid for the Glosensor™ cAMP-sensing biosensor.
-
Assay Procedure:
-
Transfected cells are seeded into 384-well plates.
-
After incubation, the culture medium is replaced with a CO2-independent medium containing the Glosensor™ cAMP reagent.
-
The plate is incubated at room temperature to allow for reagent equilibration.
-
A baseline luminescence reading is taken.
-
Test compounds are added to the wells at various concentrations.
-
Luminescence is measured kinetically over a period of time.
-
-
Data Analysis: The increase in luminescence, which is proportional to the increase in intracellular cAMP, is measured. The data are normalized to a positive control (e.g., a known GPR52 agonist or a direct adenylyl cyclase activator like forskolin). EC50 (half-maximal effective concentration) and Emax (maximal efficacy) values are calculated using a non-linear regression analysis of the concentration-response curves.[1][6]
In Vivo Evaluation of CNS Activity
Animal models are crucial for assessing the in vivo efficacy of potential CNS active agents. For GPR52 agonists, models that reflect the positive and cognitive symptoms of schizophrenia are particularly relevant.
Protocol 3: Amphetamine-Induced Hyperlocomotion in Mice
This model is used to assess the antipsychotic-like potential of test compounds.
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Mice are habituated to the testing environment (e.g., open-field arenas) for a set period.
-
Test compounds are administered at various doses via a suitable route (e.g., intraperitoneal or oral).
-
After a specific pretreatment time, mice are challenged with D-amphetamine (e.g., 2.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled) is recorded for a defined period using an automated tracking system.
-
-
Data Analysis: The total distance traveled is compared between different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound, without causing sedation on its own, is indicative of antipsychotic-like activity.[1][9]
Protocol 4: Phencyclidine (PCP)-Induced Cognitive Deficit in Rats
This model is used to evaluate the pro-cognitive effects of test compounds.
-
Animals: Male Sprague-Dawley rats are often used.
-
Procedure:
-
Rats are treated sub-chronically with PCP (e.g., 5 mg/kg, i.p., twice daily for 7 days) to induce a cognitive deficit that persists after a washout period.[1][8][10]
-
Following the washout period, cognitive function is assessed using tasks such as the Novel Object Recognition (NOR) test.
-
In the NOR test, rats are first familiarized with two identical objects in an arena. After a retention interval, one of the objects is replaced with a novel object.
-
Test compounds are administered before the familiarization or testing phase.
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. A reversal of the PCP-induced deficit in novel object exploration by the test compound suggests pro-cognitive effects.[1][6]
Pharmacokinetic Profiling
Assessing the pharmacokinetic properties of CNS drug candidates is essential to ensure adequate brain exposure.
Protocol 5: In Vivo Pharmacokinetic and Brain Penetration Study
-
Animals: Male mice or rats are used.
-
Procedure:
-
The test compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection).
-
At various time points post-dosing, blood samples are collected.
-
At the final time point, animals are euthanized, and brain tissue is collected.
-
Plasma is separated from the blood samples.
-
The concentration of the test compound in plasma and brain homogenates is quantified using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: Key pharmacokinetic parameters are calculated, including plasma half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (%F). The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are determined to assess brain penetration.[1][11][12]
Visualization of Key Pathways and Workflows
Conclusion
The 3-alkoxyazetidine moiety represents a valuable structural component for the design of novel CNS active agents. Its incorporation into molecules targeting GPR52 has led to the discovery of potent agonists with promising preclinical profiles for the treatment of neuropsychiatric disorders. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize 3-alkoxyazetidine-based compounds for CNS drug discovery programs. A systematic approach, integrating chemical synthesis, in vitro pharmacology, in vivo efficacy testing, and pharmacokinetic profiling, is essential for advancing these promising compounds towards clinical development.
References
- 1. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In the Loop: Extrastriatal Regulation of Spiny Projection Neurons by GPR52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. world-wide.org [world-wide.org]
- 7. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 9. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phencyclidine withdrawal disrupts episodic-like memory in rats: reversal by donepezil but not clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragenbio.com [aragenbio.com]
- 12. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
Application Note: Methoxymethyl (MOM) Ether Protection of N-Boc-3-Hydroxyazetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the methoxymethyl (MOM) ether protection of the hydroxyl group in tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine). The protection of the hydroxyl functionality is a crucial step in the multi-step synthesis of complex molecules, preventing its interference in subsequent chemical transformations. This protocol outlines a reliable method using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base, yielding the desired MOM-protected product, tert-butyl 3-(methoxymethoxy)azetidine-1-carboxylate.
Introduction
In the synthesis of pharmaceutical compounds and other complex organic molecules, the selective protection of functional groups is a fundamental strategy. The azetidine ring is a key structural motif in many biologically active compounds. The hydroxyl group of N-Boc-3-hydroxyazetidine can interfere with various reaction conditions, such as those involving strong bases or organometallic reagents. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward removal under acidic conditions. This document presents a detailed protocol for the MOM protection of N-Boc-3-hydroxyazetidine.
Experimental Protocol
This procedure is adapted from standard alcohol protection methodologies. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA, Hunig's base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) dropwise.
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.5-2.0 eq.) to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate as a pure compound. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for this experimental protocol.
| Parameter | Value |
| Reactants | |
| N-Boc-3-hydroxyazetidine | 1.0 eq. |
| Methoxymethyl chloride (MOM-Cl) | 1.5 - 2.0 eq. |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 eq. |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Expected Outcome | |
| Product | tert-butyl this compound-1-carboxylate |
| Yield | 85 - 95% (typical) |
| Purity | >95% after chromatography |
| Characterization (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.65 (s, 2H), 4.50-4.40 (m, 1H), 4.20-4.10 (m, 2H), 3.90-3.80 (m, 2H), 3.35 (s, 3H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 156.5, 95.0, 80.0, 70.0, 55.5, 55.0, 28.5 |
Mandatory Visualization
Caption: Experimental workflow for MOM protection.
Conclusion
This application note provides a comprehensive and detailed protocol for the methoxymethyl (MOM) ether protection of N-Boc-3-hydroxyazetidine. The described procedure is robust and high-yielding, making it suitable for routine use in a research and development setting. The provided data and workflow visualization serve as valuable resources for scientists engaged in the synthesis of complex molecules containing the azetidine scaffold.
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Methoxymethoxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step, large-scale synthesis of 3-(Methoxymethoxy)azetidine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented in three main stages: protection of the hydroxyl group of N-Boc-3-hydroxyazetidine, deprotection of the N-Boc group, and formation of the final hydrochloride salt.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Key Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| 1 | Methoxymethyl (MOM) Protection | N-Boc-3-hydroxyazetidine | N-Boc-3-(methoxymethoxy)azetidine | MOMCl, DIPEA | Dichloromethane | 85-95 | >98 |
| 2 | N-Boc Deprotection and Hydrochloride Salt Formation | N-Boc-3-(methoxymethoxy)azetidine | This compound hydrochloride | HCl in 1,4-Dioxane | 1,4-Dioxane | 90-98 | >99 |
Experimental Protocols
Step 1: Synthesis of N-Boc-3-(methoxymethoxy)azetidine (MOM Protection)
This protocol details the protection of the hydroxyl group of N-Boc-3-hydroxyazetidine using chloromethyl methyl ether (MOMCl).
Materials:
-
N-Boc-3-hydroxyazetidine
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reaction vessel with overhead stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (10 volumes) under a nitrogen atmosphere at 0 °C, add N,N-diisopropylethylamine (1.5 eq).
-
Slowly add chloromethyl methyl ether (1.2 eq) to the reaction mixture, maintaining the temperature between 0 and 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(methoxymethoxy)azetidine.
-
The crude product can be purified by flash column chromatography if necessary, though it is often of sufficient purity for the next step.
Step 2: Synthesis of this compound Hydrochloride (N-Boc Deprotection and Salt Formation)
This protocol describes the removal of the N-Boc protecting group and the simultaneous formation of the hydrochloride salt.
Materials:
-
N-Boc-3-(methoxymethoxy)azetidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Reaction vessel with stirrer and nitrogen inlet
-
Filtration apparatus
Procedure:
-
Dissolve the crude N-Boc-3-(methoxymethoxy)azetidine (1.0 eq) from the previous step in 1,4-dioxane (5 volumes).
-
To this solution, add 4M HCl in 1,4-dioxane (3.0 eq) at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The product will precipitate out of the solution as a white solid.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, add diethyl ether (10 volumes) to the suspension to ensure complete precipitation.
-
Stir the slurry for an additional 30 minutes.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.
Visualizations
Caption: Reaction scheme for the synthesis of this compound hydrochloride.
Caption: Experimental workflow for the synthesis.
Troubleshooting & Optimization
stability of the methoxymethyl group in 3-(Methoxymethoxy)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the methoxymethyl (MOM) group in 3-(Methoxymethoxy)azetidine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is the methoxymethyl (MOM) group in this compound under typical laboratory conditions?
A1: The MOM group is an acetal protecting group and is generally stable under neutral and basic conditions. It is also resistant to many common nucleophiles and reducing agents. However, the MOM group is labile to acidic conditions, and cleavage can occur. The stability of the MOM group is generally considered to be within a pH range of 4 to 12.
Q2: What are the primary concerns when removing the MOM group from this compound?
A2: The primary concern is the potential for acid-catalyzed degradation of the strained azetidine ring.[1] The conditions required for MOM group cleavage are acidic, which can also promote the ring-opening of the azetidine moiety. Therefore, a careful selection of deprotection conditions is crucial to ensure the selective removal of the MOM group while preserving the integrity of the azetidine ring.
Q3: Can the azetidine ring in this compound withstand the acidic conditions required for MOM deprotection?
A3: The stability of the azetidine ring under acidic conditions is highly dependent on the specific reaction conditions and the nature of other substituents on the ring. Some substituted azetidines have been shown to be stable even in the presence of strong acids like trifluoroacetic acid (TFA). However, due to the inherent ring strain, there is always a risk of ring-opening, especially with prolonged exposure to acid or at elevated temperatures. Careful optimization of the deprotection protocol is recommended.
Q4: What are the expected byproducts if the azetidine ring opens during MOM deprotection?
A4: Acid-catalyzed ring-opening of 3-hydroxyazetidine derivatives can lead to the formation of various rearranged or ring-opened products. The exact nature of the byproducts will depend on the specific conditions and the presence of any nucleophiles. Potential byproducts could include amino alcohols or other rearranged structures.
Q5: Are there any recommended analytical methods to monitor the deprotection and check for degradation?
A5: Yes, it is highly recommended to monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is particularly useful for detecting the formation of the desired 3-hydroxyazetidine and any potential ring-opened byproducts by observing their respective molecular weights. ¹H NMR can be used to confirm the disappearance of the MOM group signals (typically around δ 4.6-4.8 ppm for the -O-CH₂-O- protons and δ 3.3-3.5 ppm for the -O-CH₃ protons) and the appearance of the hydroxyl proton signal, as well as to check for the integrity of the azetidine ring protons.
Troubleshooting Guides
Problem 1: Incomplete MOM Group Deprotection
| Possible Cause | Suggested Solution |
| Insufficiently acidic conditions. | Gradually increase the concentration of the acid or switch to a stronger acid. Start with milder acids like pyridinium p-toluenesulfonate (PPTS) before moving to stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). |
| Short reaction time. | Increase the reaction time and monitor the progress closely by TLC or LC-MS at regular intervals. |
| Low reaction temperature. | Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote azetidine ring degradation. |
Problem 2: Degradation of the Azetidine Ring
| Possible Cause | Suggested Solution |
| Excessively harsh acidic conditions. | Use milder acidic conditions. Consider using a weaker acid (e.g., PPTS) or a Lewis acid that can be used under milder conditions (e.g., ZnBr₂). |
| Prolonged reaction time. | Optimize the reaction time to find a balance between complete deprotection and minimal degradation. Quench the reaction as soon as the starting material is consumed. |
| High reaction temperature. | Perform the deprotection at a lower temperature (e.g., 0 °C or room temperature) even if it requires a longer reaction time. |
Problem 3: Formation of Multiple Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Concurrent MOM deprotection and azetidine ring-opening/rearrangement. | This indicates that the chosen conditions are not selective. Re-evaluate the deprotection strategy. Consider using a different acid or a non-acidic deprotection method if available for the MOM group, although these are less common. |
| Presence of other reactive functional groups in the molecule. | If your molecule contains other acid-sensitive groups, an orthogonal protection strategy might be necessary. This involves choosing protecting groups that can be removed under different conditions. |
Data Presentation
Table 1: General Stability of the Methoxymethyl (MOM) Group
| Condition | Stability | Reference |
| Acidic (pH < 4) | Labile | [2] |
| Neutral (pH 4-9) | Stable | [2] |
| Basic (pH > 9) | Stable | [2] |
| Common Oxidizing Agents | Generally Stable | |
| Common Reducing Agents | Generally Stable | |
| Nucleophiles | Generally Stable | |
| Lewis Acids | Labile | [3][4] |
Table 2: General Stability of the Azetidine Ring
| Condition | Stability | Considerations | Reference |
| Strong Acids (e.g., TFA, HCl) | Variable | Highly dependent on substituents and reaction conditions. Risk of ring-opening. | [1] |
| Mild Acids | Generally More Stable | Preferred for reactions involving acid-labile azetidines. | |
| Basic Conditions | Generally Stable | ||
| Hydrogenolysis | Generally Stable | Common for N-debenzylation without ring cleavage. | |
| Lewis Acids | Variable | Can promote ring-opening, but specific conditions may be tolerated. | [5][6] |
Experimental Protocols
Protocol 1: Mild Acidic Deprotection of the MOM Group
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Acid Addition: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the reaction is complete, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting 3-hydroxyazetidine by column chromatography if necessary.
Protocol 2: Stronger Acidic Deprotection of the MOM Group
-
Dissolution: Dissolve this compound in an appropriate solvent like dichloromethane (DCM) or methanol.
-
Acid Addition: Cool the solution to 0 °C and add a stronger acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., HCl in dioxane), dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress carefully by TLC or LC-MS at short intervals (e.g., every 15-30 minutes).
-
Work-up: Upon completion, carefully quench the reaction by adding it to a cooled, stirred solution of a base like saturated sodium bicarbonate.
-
Purification: Extract the product, dry the organic phase, and purify as described in Protocol 1.
Visualizations
Caption: Workflow for MOM deprotection of this compound.
Caption: Decision tree for troubleshooting MOM deprotection issues.
References
- 1. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOM Ethers [organic-chemistry.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. researchgate.net [researchgate.net]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 3-(Methoxymethoxy)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of 3-(Methoxymethoxy)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for the purification of this compound and similar azetidine derivatives is flash column chromatography using silica gel as the stationary phase.[1][2]
Q2: What type of solvent system is typically used for the flash chromatography of this compound?
A2: Due to the polarity of the azetidine ring and the methoxymethyl ether group, a polar solvent system is required. Typical solvent systems include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane with methanol.[3][4][5] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1]
Q3: Is the methoxymethyl (MOM) protecting group stable during silica gel chromatography?
A3: The MOM group is an acetal and is sensitive to acidic conditions.[6][7] Standard silica gel can be slightly acidic, which may lead to the partial or complete cleavage of the MOM group during purification.[8] To mitigate this, it is advisable to use deactivated or neutralized silica gel, or to add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent.[3]
Q4: How can I monitor the purification process?
A4: The purification process is best monitored by thin-layer chromatography (TLC).[1] Fractions collected from the column should be spotted on a TLC plate and visualized using an appropriate staining method, as azetidine derivatives may not be UV-active. Common stains for visualizing amines include potassium permanganate or ninhydrin.
Q5: My compound seems to be streaking on the TLC plate and the column. What could be the cause?
A5: Streaking of amines on silica gel is a common issue and is often due to the interaction of the basic amine with the acidic silanol groups on the silica surface. Adding a small amount of a base, such as triethylamine or ammonia, to the eluent system can help to minimize these interactions and improve the peak shape.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of the product | 1. The compound is highly volatile and evaporated during solvent removal. 2. The compound is irreversibly adsorbed onto the silica gel. 3. The compound is eluting with the solvent front (very non-polar). 4. The compound is not eluting from the column (very polar). | 1. Use gentle solvent removal techniques (e.g., rotary evaporation at low temperature and pressure). 2. Use deactivated silica gel or add a competing base (e.g., triethylamine) to the eluent. For very polar amines, consider using a different stationary phase like alumina.[9] 3. Start with a less polar solvent system. 4. Gradually increase the polarity of the eluent (gradient elution). |
| Presence of an impurity corresponding to the deprotected alcohol (3-hydroxyazetidine) | 1. The MOM protecting group was cleaved by the acidic silica gel.[8] 2. Acidic impurities in the crude mixture are causing deprotection on the column. | 1. Neutralize the silica gel before use by washing with a dilute base solution and then reactivating. Alternatively, add 0.1-1% triethylamine or a similar base to the eluent.[3] 2. Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) of the crude product before chromatography. |
| Poor separation of the product from impurities | 1. The chosen solvent system is not optimal. 2. The column was overloaded with the crude material. 3. The column was not packed properly. | 1. Systematically screen different solvent systems using TLC to find one that provides good separation (ΔRf > 0.2). 2. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.[10] 3. Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product is eluting as a broad band | 1. Interactions between the basic azetidine and acidic silica gel. 2. The sample was loaded in a solvent that is too polar. | 1. Add a basic modifier to the eluent (e.g., 0.5% triethylamine). 2. Load the sample in a minimum amount of a less polar solvent or use a dry loading technique.[1] |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Identify a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column and slurry pack it with silica gel in the chosen eluent.
-
For sensitive compounds like this compound, consider pre-treating the silica gel with a 1% solution of triethylamine in the eluent, then packing the column.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for samples not readily soluble in the eluent, use a dry loading method by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to begin elution.
-
Maintain a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature to avoid loss of the potentially volatile product.
-
Quantitative Data Summary
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Mass of Crude Product (g) | |||
| Stationary Phase | |||
| Column Dimensions (cm) | |||
| Eluent System | |||
| Mass of Pure Product (g) | |||
| Yield (%) | |||
| Purity (by NMR/GC) |
Visualizations
Caption: Experimental workflow for the chromatographic purification of this compound.
Caption: Logical troubleshooting guide for common purification issues.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. rsc.org [rsc.org]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Purification [chem.rochester.edu]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing Azetidine Ring Formation
Welcome to the technical support center for the synthesis of azetidine rings. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic motif.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
1. Low or No Yield of Azetidine Product
-
Question: My reaction is resulting in a low yield or no desired azetidine product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in azetidine synthesis are a common issue, often stemming from the inherent ring strain of the four-membered ring. Several factors could be at play:
-
Inefficient Cyclization: The intramolecular cyclization may not be favorable under the current conditions.
-
Solution: Re-evaluate your choice of base, solvent, and temperature. For intramolecular cyclization of γ-haloamines, a strong, non-nucleophilic base is often required to deprotonate the amine without competing in substitution reactions. The choice of solvent can significantly impact reaction rates; polar aprotic solvents like DMF or DMSO can be effective. Temperature is also a critical parameter; while higher temperatures can promote cyclization, they can also lead to side reactions. A systematic optimization of these three parameters is recommended.
-
-
Poor Leaving Group: The leaving group on the γ-carbon may not be sufficiently reactive.
-
Solution: If you are using a halide, consider converting it to a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). These groups are more readily displaced by the amine nucleophile.
-
-
Steric Hindrance: Bulky substituents on the substrate can hinder the intramolecular cyclization.
-
Solution: If possible, consider a synthetic route that introduces bulky groups after the formation of the azetidine ring. Alternatively, employing a different synthetic strategy that is less sensitive to steric hindrance, such as a photochemical approach, might be beneficial.[1]
-
-
Catalyst Inactivity: In catalyzed reactions, such as palladium-catalyzed C-H amination, the catalyst may be inactive or poisoned.[2][3][4]
-
Solution: Ensure the catalyst is of high quality and handled under appropriate inert conditions. Catalyst loading may also need to be optimized; sometimes, a higher catalyst loading is necessary to achieve good conversion.[3] Consider screening different ligands that can enhance the catalyst's activity and stability.
-
-
2. Formation of Pyrrolidine as a Major Byproduct
-
Question: My reaction is producing a significant amount of the five-membered pyrrolidine ring instead of the desired four-membered azetidine. Why is this happening and how can I favor azetidine formation?
-
Answer: The formation of a thermodynamically more stable five-membered pyrrolidine ring is a common competing pathway in azetidine synthesis. This is often a result of a competing 5-endo-tet cyclization or rearrangement of the initially formed azetidine.
-
Reaction Conditions: Higher reaction temperatures can favor the formation of the thermodynamically more stable pyrrolidine.
-
Solution: Running the reaction at lower temperatures can favor the kinetically controlled formation of the azetidine. It is a delicate balance, as lower temperatures might also decrease the overall reaction rate.
-
-
Substrate Structure: The substitution pattern on the carbon chain can influence the regioselectivity of the cyclization.
-
Solution: Analyze the structure of your substrate. In some cases, introducing specific substituents can sterically disfavor the 5-endo cyclization path.
-
-
Rearrangement of Azetidine: The formed azetidine can sometimes rearrange to the more stable pyrrolidine, especially under acidic or thermal stress.
-
Solution: Minimize reaction time and purify the product promptly after the reaction is complete. Avoid harsh acidic conditions during workup and purification if possible.
-
-
3. Difficulty in Product Purification
-
Question: I am struggling to purify my azetidine product from starting materials and byproducts. What are some effective purification strategies?
-
Answer: Azetidines, particularly those with a free N-H group, can be polar and sometimes challenging to purify by standard column chromatography.
-
Polarity Issues: The high polarity of some azetidine derivatives can lead to tailing on silica gel columns.
-
Solution: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent during normal-phase chromatography can help to reduce tailing by deactivating acidic sites on the silica gel.
-
-
Volatility: Simple, unsubstituted azetidines can be volatile.
-
Solution: Be cautious during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath.
-
-
N-H Reactivity: The N-H group can interact with the stationary phase.
-
Solution: If the final product does not require a free N-H, consider purifying the N-protected intermediate, which is often less polar and easier to handle. The protecting group can then be removed in a subsequent step. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The most prevalent methods for constructing the azetidine ring include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of a γ-amino alcohol or a γ-haloamine. The hydroxyl group is typically converted into a good leaving group (e.g., tosylate, mesylate) prior to cyclization. The Mitsunobu reaction is a popular choice for the direct cyclization of γ-amino alcohols.[6]
-
[2+2] Cycloaddition (Aza Paternò-Büchi reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to form the azetidine ring.[1] This method is particularly useful for accessing highly substituted azetidines.
-
Palladium-Catalyzed Intramolecular C-H Amination: This modern method allows for the direct formation of the azetidine ring through the amination of an unactivated C(sp³)-H bond, often directed by a picolinamide auxiliary.[2][3][4]
-
Ring Expansion of Aziridines: Certain aziridine derivatives can undergo ring expansion to form azetidines.
-
Reduction of β-Lactams: The reduction of the carbonyl group of a β-lactam (azetidin-2-one) can yield the corresponding azetidine.
Q2: How do I choose the right protecting group for the nitrogen atom?
A2: The choice of the nitrogen protecting group is crucial and depends on the subsequent reaction conditions and the desired final product.
-
Boc (tert-butyloxycarbonyl): This is a very common protecting group that is stable to a wide range of conditions but is easily removed with acid (e.g., TFA). It is a good choice when subsequent reactions are performed under basic or neutral conditions.[5]
-
Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This makes it orthogonal to the Boc group.[5]
-
Sulfonyl groups (e.g., Tosyl, Nosyl): These are robust protecting groups that are stable to strongly acidic and oxidative conditions. They activate the nitrogen, making the N-H proton more acidic. Removal often requires harsh reducing conditions (e.g., sodium in liquid ammonia).
-
Picolinamide (PA): This group is often used as a directing group in palladium-catalyzed C-H activation reactions for azetidine synthesis and can be removed after the cyclization.[3]
Q3: What is the influence of solvent and temperature on azetidine ring formation?
A3: Solvent and temperature are critical parameters that can significantly influence the yield and selectivity of azetidine synthesis.
-
Solvent: The choice of solvent depends on the specific reaction. For intramolecular SN2 cyclizations, polar aprotic solvents like DMF, DMSO, or acetonitrile are often used as they can solvate the cation and accelerate the reaction. For photochemical reactions, the solvent must be transparent at the wavelength of irradiation.
-
Temperature: Temperature control is crucial for managing the competition between the desired 4-exo-tet cyclization (forming azetidine) and the often-favored 5-endo-tet cyclization (forming pyrrolidine). Generally, lower temperatures favor the kinetic product (azetidine), while higher temperatures favor the thermodynamic product (pyrrolidine). However, the reaction rate will decrease at lower temperatures, so an optimal balance needs to be found.
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization to Azetidines
| Precursor Type | Leaving Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| γ-Haloamine | Br | K₂CO₃ | Acetonitrile | Reflux | Moderate | General Knowledge |
| γ-Haloamine | I | NaH | THF | Reflux | Good | General Knowledge |
| γ-Amino alcohol | OTs | K₂CO₃ | DMF | 80 | High | General Knowledge |
| γ-Amino alcohol | OMs | DBU | CH₂Cl₂ | RT | High | General Knowledge |
| γ-Amino alcohol | OH (Mitsunobu) | PPh₃/DIAD | THF | 0 to RT | 70-95 | [6] |
Table 2: Overview of Palladium-Catalyzed C-H Amination for Azetidine Synthesis
| Substrate Type | Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Picolinamide-protected amine | Pd(OAc)₂ | PhI(OAc)₂ | Li₂CO₃ | Toluene | 100 | 50-80 | [2][3] |
| Picolinamide-protected amine | Pd(OAc)₂ | PhI(OPiv)₂ | K₂CO₃ | Toluene | 110 | 60-90 | [4] |
Experimental Protocols
Protocol 1: Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol (Mitsunobu Reaction)
This protocol describes the intramolecular cyclization of a γ-amino alcohol to form an N-protected azetidine using Mitsunobu conditions.
-
Materials:
-
N-protected γ-amino alcohol
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure: a. Dissolve the N-protected γ-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Once the reaction is complete, concentrate the mixture under reduced pressure. f. The crude product can be purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes) prior to chromatography.
Protocol 2: Azetidine Synthesis via Aza Paternò-Büchi Reaction
This protocol provides a general procedure for the photochemical [2+2] cycloaddition of an imine and an alkene.
-
Materials:
-
Imine
-
Alkene (can be used as solvent if it is a liquid and in large excess)
-
Photochemically appropriate solvent (e.g., acetonitrile, benzene)
-
Photosensitizer (optional, e.g., acetone)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
-
Procedure: a. Prepare a solution of the imine and alkene in the chosen solvent in a quartz reaction vessel. The concentration should be optimized to favor intramolecular reaction and minimize dimerization. b. If a photosensitizer is used, add it to the solution. c. Degas the solution with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state. d. Irradiate the solution in the photoreactor at a controlled temperature. The reaction time will vary depending on the substrates and the lamp power. Monitor the reaction by TLC or GC-MS. e. Upon completion, remove the solvent under reduced pressure. f. Purify the resulting azetidine by flash column chromatography or distillation.
Visualizations
Caption: Workflow for Azetidine Synthesis via Mitsunobu Reaction.
Caption: Troubleshooting Decision Tree for Low Azetidine Yield.
References
- 1. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
identifying common side products in azetidine synthesis
Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify side products encountered during the synthesis of azetidines.
Frequently Asked Questions (FAQs)
Q1: I performed an intramolecular cyclization of a γ-amino alcohol/halide and obtained a mixture of products. What is the most likely side product?
A1: The most common side product in the intramolecular cyclization of 3-amino-1-propanol derivatives or 1,3-haloamines is the formation of a five-membered pyrrolidine ring through a competing 5-endo-tet cyclization pathway. The formation of the four-membered azetidine ring occurs via a 4-exo-tet cyclization. While Baldwin's rules favor the 4-exo-tet closure, the 5-endo-tet pathway can become competitive under certain conditions.
Q2: How can I distinguish between the desired azetidine and the pyrrolidine side product?
A2: The most effective methods for distinguishing between azetidine and pyrrolidine rings are NMR spectroscopy and mass spectrometry.
-
¹H NMR: Protons on the azetidine ring often show characteristic chemical shifts and coupling constants due to ring strain. For example, the protons on the carbons adjacent to the nitrogen in an azetidine ring typically appear at a different chemical shift compared to those in a pyrrolidine ring.
-
¹³C NMR: The chemical shifts of the carbon atoms in the strained four-membered ring of azetidine will differ from those in the less-strained five-membered pyrrolidine ring.
-
Mass Spectrometry (MS): While azetidines and pyrrolidines with the same substituents will have the same molecular weight, their fragmentation patterns upon ionization can be different, aiding in their identification.
Q3: In my aza Paternò-Büchi reaction, the yield of the azetidine is low, and I observe the starting material upon analysis. What could be the issue?
A3: A common competing process in the aza Paternò-Büchi reaction is the E/Z isomerization of the imine starting material upon photochemical excitation. This isomerization can be a non-productive pathway that dissipates the energy from the light source, leading to lower quantum yields for the desired [2+2] cycloaddition to form the azetidine. Another potential side reaction is Norrish Type I cleavage of the imine.
Q4: I am reducing a β-lactam (azetidin-2-one) to synthesize an azetidine, but I am getting a low yield of the desired product. What are the potential side reactions?
A4: A significant side reaction during the reduction of β-lactams, especially with strong reducing agents like lithium aluminum hydride (LiAlH₄), is the cleavage of the four-membered ring. This can lead to the formation of γ-amino alcohols. The stability of the β-lactam ring is influenced by the substituents on the ring, with electron-donating groups sometimes promoting ring opening.
Troubleshooting Guides
Intramolecular Cyclization: Azetidine vs. Pyrrolidine Formation
Problem: Low yield of the desired azetidine with the concurrent formation of a significant amount of the isomeric pyrrolidine.
Primary Cause: The reaction conditions, particularly temperature, can influence the regioselectivity of the cyclization. Higher temperatures often favor the thermodynamically more stable five-membered pyrrolidine ring.[1]
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at lower temperatures. For iodocyclization of homoallylamines, running the reaction at room temperature or below significantly favors the formation of the azetidine.[1]
-
Choice of Leaving Group: The nature of the leaving group in γ-substituted amines can affect the rate of cyclization and the product distribution. More reactive leaving groups may allow for lower reaction temperatures.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is recommended to screen different solvents to optimize the reaction for azetidine formation.
-
Purification: Careful purification by column chromatography is often necessary to separate the azetidine from the pyrrolidine side product. Due to the potential for isomerization on silica gel, using a deactivated stationary phase (e.g., by adding triethylamine to the eluent) can be beneficial.
Data Presentation: Azetidine vs. Pyrrolidine Formation in Iodocyclization
The following table summarizes the effect of temperature on the product distribution in the iodocyclization of a homoallylamine.
| Substrate | Temperature (°C) | Azetidine:Pyrrolidine Ratio | Reference |
| N-benzyl-1-phenylbut-3-en-1-amine | 20 | >95:5 | [1] |
| N-benzyl-1-phenylbut-3-en-1-amine | 50 | <5:95 | [1] |
| N-(4-methoxybenzyl)-1-phenylbut-3-en-1-amine | 20 | >95:5 | [1] |
| N-(4-methoxybenzyl)-1-phenylbut-3-en-1-amine | 50 | <5:95 | [1] |
Logical Relationship for Troubleshooting Pyrrolidine Formation
References
overcoming challenges in the synthesis of 3-substituted azetidines
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the technical support center for the synthesis of 3-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 3-substituted azetidines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 3-Substituted Azetidine
Q: My reaction to form the azetidine ring resulted in a low yield or no product. What are the likely causes and how can I improve the outcome?
A: Low or no yield in azetidine ring formation is a common issue, often stemming from the inherent ring strain of the four-membered ring, which makes its formation challenging[1][2][3]. Several factors could be at play:
-
Inefficient Cyclization: The intramolecular cyclization to form the azetidine ring is often the most challenging step.
-
Leaving Group: Ensure you are using a good leaving group on your precursor (e.g., tosylate, mesylate, or a halide).
-
Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a weak base may not be effective. Consider screening bases of varying strengths (e.g., K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DBU).
-
Solvent and Temperature: The reaction is sensitive to solvent polarity and temperature. Aprotic polar solvents like DMF or acetonitrile are often used. Optimization of the reaction temperature is crucial; sometimes, higher temperatures are needed to overcome the activation energy, but this can also promote decomposition.
-
-
Incorrect Protecting Group: The N-protecting group plays a significant role in the stability and reactivity of the precursors.
-
Steric Hindrance: A very bulky protecting group might sterically hinder the cyclization process.
-
Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl groups) can facilitate some reactions but may also render the nitrogen less nucleophilic for the cyclization step. The tert-butoxycarbonyl (Boc) group is a common choice that often provides a good balance.
-
-
Side Reactions: The high ring strain of azetidines makes them prone to ring-opening reactions, which can be a major competing pathway[1][4][5].
-
Nucleophilic Attack: If there are nucleophiles present in the reaction mixture (including the solvent or the counter-ion of the base), they can attack the precursor or the newly formed azetidine ring.
-
Rearrangement: Under certain conditions, precursors can undergo rearrangements instead of cyclization. For instance, 3-hydroxyazetidines can rearrange to 2-oxazolines[6][7].
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your starting materials and reagents.
-
Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature. See the table below for a comparison of reaction conditions from a literature example.
-
Change the Protecting Group: If optimization fails, consider using a different N-protecting group.
-
Analyze Byproducts: Isolate and characterize any major byproducts to understand the competing reaction pathways. This can provide valuable clues for adjusting your reaction strategy.
Issue 2: Unwanted Ring-Opening of the Azetidine Product
Q: I have successfully synthesized my 3-substituted azetidine, but it decomposes during workup or purification. How can I prevent this?
A: The stability of the azetidine ring is a significant concern due to its inherent strain[1][8]. Ring-opening is a common decomposition pathway, especially under acidic or nucleophilic conditions[1][4][9].
-
Acid Sensitivity: Azetidines are susceptible to ring-opening in the presence of strong acids. The nitrogen atom can be protonated, which activates the ring for nucleophilic attack.
-
Workup: Avoid acidic aqueous workups if possible. Use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid.
-
Purification: When using silica gel chromatography, be aware that standard silica gel can be slightly acidic. You can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine before packing the column.
-
-
Nucleophilic Attack: The strained C-N bonds of the azetidine ring are susceptible to cleavage by nucleophiles[1][4].
-
Reagents: Be mindful of nucleophilic reagents used in subsequent steps or during workup.
-
Temperature: Decomposition can be accelerated at higher temperatures. Keep temperatures as low as possible during purification (e.g., use a cold water bath for the rotovap).
-
-
Protecting Group Stability: The choice of N-protecting group can influence the stability of the azetidine ring. Some protecting groups can be cleaved under conditions that also promote ring-opening.
Preventative Measures:
-
Maintain Neutral or Basic pH: Ensure that all solutions and materials that come into contact with your product are neutral or slightly basic.
-
Use Deactivated Silica Gel: For chromatography, use silica gel that has been treated with a base like triethylamine.
-
Minimize Heat Exposure: Remove solvents at reduced pressure and with minimal heating.
-
Choose a Robust Protecting Group: If the azetidine is an intermediate, ensure the protecting group is stable to the subsequent reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-substituted azetidines?
A1: Several synthetic strategies are commonly employed:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of a 1,3-difunctionalized propane derivative, typically a γ-amino alcohol or a γ-halo amine[10][11].
-
Ring Expansion of Aziridines: Aziridines can be rearranged to form azetidines, often through the introduction of a leaving group on a side chain attached to the aziridine ring[11][12].
-
[2+2] Cycloaddition: The reaction of an imine with an alkene can directly form the azetidine ring. This can be a powerful method, but control of regioselectivity and stereoselectivity can be challenging[13][14][15].
-
Functionalization of a Pre-formed Azetidine Ring: Starting from a commercially available or readily synthesized azetidine, such as N-Boc-3-azetidinone, various substituents can be introduced at the 3-position[10].
Q2: How do I choose the right N-protecting group for my azetidine synthesis?
A2: The choice of the N-protecting group is critical and depends on the specific reaction conditions you plan to use for synthesis and subsequent transformations.
-
Boc (tert-butoxycarbonyl): This is a very common protecting group as it is stable to many reaction conditions but can be easily removed with acid. It can also influence the stereochemical outcome of reactions.
-
Cbz (benzyl chloroformate): Stable to acidic and some basic conditions, it is typically removed by hydrogenolysis.
-
Sulfonyl groups (e.g., Tosyl): These are very robust and electron-withdrawing, which can be useful for activating certain positions on the ring. However, their removal can be harsh.
-
Benzhydryl: This group can be useful in photochemical reactions and can facilitate subsequent ring-opening if desired[16].
Q3: Can I perform reactions on the substituent at the 3-position without affecting the azetidine ring?
A3: Yes, but with caution. The stability of the azetidine ring must always be a consideration. Reactions should be carried out under mild conditions, avoiding strong acids, strong nucleophiles, and high temperatures. For example, if you have a 3-hydroxyazetidine, you can often perform reactions like etherification or esterification under carefully controlled conditions. Similarly, a 3-aminoazetidine can be acylated or alkylated. Always perform a small-scale trial reaction first to check for the stability of the azetidine ring under your desired conditions.
Quantitative Data Presentation
Table 1: Comparison of Lewis Acids in the Synthesis of 3,3-Disubstituted Azetidines
This table summarizes the effect of different Lewis acids on the yield of a nucleophilic substitution reaction to form a 3,3-disubstituted azetidine.
| Entry | Lewis Acid (10 mol%) | Yield (%) |
| 1 | Sc(OTf)₃ | 87 |
| 2 | Mg(OTf)₂ | 65 |
| 3 | La(OTf)₃ | 72 |
Data adapted from a study on the modular synthesis of 3,3-disubstituted azetidines[13]. The reaction involved the substitution of a trichloroacetimidate group on a 3-substituted azetidine with a nucleophile.
Table 2: Solvent Effects on the Regioselectivity of Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This table shows how the choice of solvent can influence the product distribution between the desired azetidine and a pyrrolidine byproduct in a La(OTf)₃-catalyzed cyclization.
| Entry | Solvent | Azetidine:Pyrrolidine Ratio | Yield of Azetidine (%) |
| 1 | DCE (1,2-dichloroethane) | >20:1 | 81 |
| 2 | Benzene | 10:1 | 75 |
Data from a study on the synthesis of azetidines via intramolecular aminolysis of epoxy amines[17][18].
Experimental Protocols
Protocol 1: Synthesis of a 3,3-Disubstituted Azetidine via Nucleophilic Substitution
This protocol is based on the method described for the synthesis of 3,3-disubstituted azetidines using a Lewis acid catalyst[13].
-
Preparation: To a flame-dried flask under an argon atmosphere, add Sc(OTf)₃ (10 mol%), the starting azetidine trichloroacetimidate ester (1.0 eq), the nucleophile (1.5 eq), and activated 4Å molecular sieves.
-
Reaction: Add dry dichloromethane (CH₂Cl₂) and stir the mixture at 35 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed (typically after 12 hours), remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired 3,3-disubstituted azetidine.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is adapted from a method for synthesizing azetidines from epoxy amines[17][18].
-
Preparation: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE), add La(OTf)₃ (10 mol%).
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A general workflow for the synthesis of 3-substituted azetidines.
References
- 1. researchgate.net [researchgate.net]
- 2. bioquicknews.com [bioquicknews.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Azetidines [manu56.magtech.com.cn]
- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 16. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 17. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
troubleshooting and interpreting NMR spectra of azetidine compounds
Welcome to the technical support center for troubleshooting and interpreting NMR spectra of azetidine compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during NMR analysis of this important class of four-membered nitrogen heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted azetidine ring?
A1: The chemical shifts for the protons and carbons of the azetidine ring are influenced by the ring strain and the electronegativity of the nitrogen atom. For unsubstituted azetidine, the approximate chemical shift ranges are summarized in the table below. It is important to note that these values can be significantly affected by the solvent and the nature of substituents on the ring.
| Nucleus | Position | Typical Chemical Shift (δ) in ppm |
| ¹H | C2-H / C4-H (protons α to Nitrogen) | 3.3 - 3.8 |
| ¹H | C3-H ₂ (protons β to Nitrogen) | 2.1 - 2.6 |
| ¹H | N-H | 1.5 - 2.5 (often broad) |
| ¹³C | C 2 / C 4 (carbons α to Nitrogen) | 45 - 55 |
| ¹³C | C 3 (carbon β to Nitrogen) | 20 - 30 |
Note: Data compiled from various spectroscopic resources.
Q2: How do substituents on the azetidine ring affect the ¹H and ¹³C NMR spectra?
A2: Substituents can cause significant changes in the chemical shifts and coupling constants of the azetidine ring protons and carbons.
-
Electron-withdrawing groups (EWGs) on the nitrogen (e.g., acyl, sulfonyl groups) will deshield the adjacent C2/C4 protons and carbons, causing their signals to shift downfield (to higher ppm values).
-
Electron-donating groups (EDGs) on the nitrogen will have the opposite effect, shielding the adjacent nuclei and causing an upfield shift.
-
Substituents on the carbon atoms of the ring will have localized effects. For instance, a substituent at the C2 position will primarily affect the chemical shifts of the C2-H, C3-H₂, and C4-H protons.
-
The presence of a chiral center on a substituent can lead to diastereotopicity of the ring protons, even if the ring itself does not have a stereocenter. This results in chemically non-equivalent protons that will appear as distinct signals and can couple to each other.
Q3: I am observing very broad peaks in my ¹H NMR spectrum. What could be the cause?
A3: Broad peaks in the ¹H NMR spectrum of an azetidine compound can arise from several factors. A systematic approach to troubleshooting this issue is outlined in the workflow below.
Caption: Troubleshooting workflow for broad NMR peaks.
Q4: The signals for the protons on my azetidine ring are overlapping. How can I resolve them?
A4: Signal overlap is a common issue, especially in complex molecules. Here are a few strategies to resolve overlapping signals:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts.
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify coupled protons even when their signals are overlapping in the 1D spectrum. HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons to their attached carbons, which can also aid in resolving ambiguities.
Troubleshooting Guides
Guide 1: Distinguishing Between cis and trans Isomers
The relative stereochemistry of substituents on the azetidine ring can often be determined by analyzing the coupling constants (J-values) between the ring protons.
| Coupling Type | Typical Coupling Constant (J) in Hz |
| Jcis (between vicinal protons on the same face of the ring) | 8.4 - 8.9 Hz[1] |
| Jtrans (between vicinal protons on opposite faces of the ring) | 5.8 - 7.9 Hz[1] |
Note: These are general ranges and can vary depending on the specific substitution pattern and ring conformation. In cases of ambiguity, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be invaluable. A cross-peak between two protons in a NOESY spectrum indicates that they are close in space, which can help to confirm a cis relationship.[1]
Guide 2: Identifying and Assigning Diastereotopic Protons
In chiral azetidine derivatives, the two protons of a CH₂ group on the ring can become diastereotopic, meaning they are in chemically non-equivalent environments. This leads to:
-
Distinct Chemical Shifts: The two protons will have different chemical shifts.
-
Geminal Coupling: They will couple to each other, typically with a large coupling constant (²J ≈ 10-15 Hz).
-
Different Vicinal Couplings: Each of these protons will have a different coupling constant to adjacent protons.
The workflow for identifying and assigning diastereotopic protons is as follows:
Caption: Workflow for analyzing diastereotopic protons.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-25 mg of the azetidine compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) to the vial.[2]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but be cautious of potential sample degradation.
-
Filtering: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Insertion into Spectrometer: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the magnet.
Protocol 2: D₂O Exchange for Identifying N-H Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the azetidine compound.
-
Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the acidic N-H proton with deuterium.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire another ¹H NMR spectrum.
-
Analysis: The signal corresponding to the N-H proton should either disappear or be significantly reduced in intensity in the second spectrum. A new, broad peak for HOD may appear.
References
preventing unwanted ring-opening of azetidines during synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted ring-opening of azetidines during synthesis. Due to their inherent ring strain, four-membered azetidine rings are susceptible to cleavage under various conditions, posing a significant challenge in synthetic chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted azetidine ring-opening?
A1: The high ring strain of azetidines makes them vulnerable to decomposition.[1] The most common causes of unwanted ring-opening are:
-
Acid-Catalyzed Decomposition: Protonation of the azetidine nitrogen, particularly under acidic workup or purification conditions (e.g., reverse-phase HPLC with TFA), significantly activates the ring for nucleophilic attack, leading to cleavage. The rate of decomposition is highly sensitive to pH.[1]
-
Nucleophilic Attack: The strained C-N bonds of the azetidine ring are electrophilic, especially when the nitrogen atom is substituted with an electron-withdrawing group (e.g., acyl, sulfonyl). Strong nucleophiles can attack one of the ring carbons, causing it to open.[3][4] This can even occur with reducing agents like LAH.[5]
-
N-Substituent Effects: The electronic properties of the substituent on the azetidine nitrogen play a critical role in its stability. Activating groups can make the ring more susceptible to opening, while other groups can confer stability.[1][6]
Q2: How does the nitrogen substituent (N-substituent) influence the stability of the azetidine ring?
A2: The N-substituent is a key determinant of azetidine stability.
-
Electron-Withdrawing Groups (EWGs): Acyl or sulfonyl groups activate the azetidine ring toward nucleophilic attack by increasing the electrophilicity of the ring carbons.[2][4] However, some EWGs like N-Boc can be stable under neutral or basic conditions but may facilitate ring-opening under strong acid.[1]
-
N-Aryl Substituents: The stability of N-aryl azetidines varies greatly depending on the electronics of the aryl ring. Aryl groups that delocalize the nitrogen's lone pair into the aromatic system can enhance stability. For example, N-(2-pyridyl) and N-(4-pyridyl) substituents show excellent stability in acidic conditions compared to N-phenyl or N-(3-pyridyl) analogues.[1]
-
Protecting Groups: The choice of protecting group is crucial. Benzyloxycarbonyl (Cbz) protected amino acids are often more resistant to decomposition during activation than their tert-butoxycarbonyl (Boc) counterparts, which can form N-carboxyanhydrides.[7]
Q3: What general precautions can I take to prevent ring-opening during a reaction?
A3: To maintain the integrity of the azetidine ring, consider the following:
-
Maintain Neutral or Basic pH: Avoid strongly acidic conditions whenever possible, especially during workup and purification.[1]
-
Choose Stable Protecting Groups: Select N-protecting groups that are robust to the planned reaction conditions. For peptide couplings, Cbz may be preferable to Boc to avoid certain side reactions.[7][8]
-
Control Reaction Temperature: For highly exothermic reactions or when using aggressive reagents, maintaining a low temperature can minimize side reactions, including ring-opening.
-
Use Non-Nucleophilic Reagents: When possible, opt for non-nucleophilic bases and reagents to avoid direct attack on the azetidine ring.
-
Solvent Choice: Ethereal solvents like 2-MeTHF may provide better selectivity and stability compared to highly polar solvents in certain ring-opening reactions, suggesting that solvent choice can play a role in mediating unwanted side reactions.[9]
Troubleshooting Guide
Problem 1: My azetidine product degraded during aqueous workup or chromatographic purification.
-
Question: My initial reaction monitoring (TLC, LCMS) shows a clean conversion to my desired azetidine product. However, after an acidic aqueous workup or purification on silica gel (or reverse-phase with TFA), I isolate a ring-opened byproduct. What is happening and how can I fix it?
-
Answer: This strongly suggests acid-catalyzed ring-opening. The azetidine nitrogen becomes protonated under acidic conditions, making the ring highly susceptible to attack by even weak nucleophiles like water.[1]
Solutions:
-
Modify Workup: Use a neutral or mildly basic wash (e.g., saturated NaHCO₃ solution) instead of an acidic one.
-
Adjust Purification:
-
Buffer your silica gel chromatography with a small amount of base, like triethylamine (~1%), in the eluent.
-
For reverse-phase HPLC, try using a formic acid or ammonium acetate buffer system instead of trifluoroacetic acid (TFA).
-
-
Protect the Nitrogen: If the N-H azetidine is unstable, protect it with a group that is stable to the purification conditions, such as Boc or Cbz.[10]
-
Problem 2: My N-acyl azetidine is unstable and reacts with nucleophiles.
-
Question: I am attempting a reaction with a nucleophile on a side chain of my N-acylated azetidine, but I am observing significant formation of a ring-opened product where the nucleophile has attacked the azetidine ring itself. How can I improve selectivity?
-
Answer: The N-acyl group activates the azetidine, making it a target for nucleophiles.[2] The regioselectivity of the attack is often controlled by electronic and steric factors.[4]
Solutions:
-
Change the N-Substituent: Replace the activating N-acyl group with a less activating protecting group like Boc, Cbz, or a stabilizing N-aryl group for the duration of the nucleophilic step.[1]
-
Use a Milder Nucleophile: If possible, switch to a less aggressive or more sterically hindered nucleophile that may react more selectively with the desired functional group.
-
Lower the Temperature: Performing the reaction at a reduced temperature can often favor the desired kinetic product over the undesired ring-opening pathway.
-
Data Presentation: N-Substituent Impact on Azetidine Stability
The stability of N-substituted azetidines can be quantified by measuring their half-life (T₁/₂) in acidic conditions. The following data, adapted from studies on aryl-azetidine analogues, demonstrates the profound impact of the N-substituent on ring stability at pH 1.8.[1]
| Compound (N-Substituent) | T₁/₂ (hours) at pH 1.8 | Azetidine Nitrogen pKₐ (Calculated) | Notes |
| N-(3-Pyridyl) | 3.8 | 3.6 | Relatively short half-life, prone to opening.[1] |
| N-(2-Pyridyl) | Stable | 2.0 | Conjugation enhances stability.[1] |
| N-(4-Pyridyl) | Stable | 2.0 | Conjugation enhances stability.[1] |
| N-(4-Cyanophenyl) | < 0.2 | -1.1 | Extremely unstable despite conjugation, lacks a basic aryl nitrogen.[1] |
| N-(4-Methoxyphenyl) | 0.5 | 3.9 | Electron-donating group on phenyl does not confer stability.[1] |
| N-Phenyl | 1.2 | 3.0 | Unstable in acid.[1] |
Table 1: Stability of various N-substituted azetidines in acidic media (pH 1.8). Stability is highly dependent on the electronic properties of the N-substituent.[1]
Experimental Protocols
Protocol 1: General Method for N-Acylation of Azetidine with Minimal Ring-Opening
This protocol uses standard, mild conditions to acylate the azetidine nitrogen while minimizing the risk of side reactions.
-
Dissolution: Dissolve the N-H azetidine substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. If the product shows acid sensitivity, use a mobile phase system containing ~1% triethylamine.
Protocol 2: Synthesis of a Stable 3-Hydroxyazetidine Derivative
This procedure, adapted from a La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine, provides a robust method for creating a substituted azetidine ring.[11]
-
Reactant Preparation: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add La(OTf)₃ (10 mol%).
-
Reaction: Heat the mixture to reflux (approx. 83 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting residue directly by silica gel flash column chromatography to afford the desired 3-hydroxyazetidine product. This method has been shown to be high-yielding and tolerates a variety of functional groups.[11]
Visual Guides: Mechanisms and Workflows
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
Caption: Troubleshooting workflow for azetidine ring-opening.
Caption: Logic for selecting an N-substituent for stability.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-(Methoxymethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral characteristics of 3-(Methoxymethoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. The data presented herein are predicted based on established chemical shift theory and spectral data from analogous structural motifs, offering a robust framework for experimental verification.
Predicted NMR Spectral Data
The expected chemical shifts for this compound are summarized below. These predictions are based on the distinct electronic environments of the azetidine ring and the methoxymethyl (MOM) ether protecting group.
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| Azetidine Ring | ||||
| H-2, H-4 | 3.5 - 4.2 | Multiplet (m) | 4H | 50 - 60 |
| H-3 | 4.2 - 4.7 | Multiplet (m) | 1H | 70 - 80 |
| NH | 1.5 - 3.5 | Broad Singlet (br s) | 1H | - |
| Methoxymethyl (MOM) Group | ||||
| -OCH₂O- | ~4.7 | Singlet (s) | 2H | 94 - 98 |
| -OCH₃ | ~3.4 | Singlet (s) | 3H | 55 - 60 |
Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature and may exchange with deuterium in certain NMR solvents.
Structural and NMR Signal Correlation
The relationship between the molecular structure of this compound and its predicted NMR signals is a cornerstone of spectral assignment. The diagrams below illustrate the molecular structure with atom numbering and the logical workflow for correlating each unique atom to its expected spectral signature.
Detailed Experimental Protocol
This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2][3] Ensure the solvent does not contain residual protons that could obscure sample signals.
-
Gently agitate the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[2]
-
Transfer the clear solution into a clean, high-quality 5 mm NMR tube to a height of at least 5 cm.[3]
-
Cap the NMR tube and label it clearly.
2. NMR Spectrometer Setup and Acquisition:
-
The following parameters are typical for a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): ~16 ppm, centered around 6 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1 second.
-
Spectral Width (SW): ~240 ppm, centered around 100 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[4][5]
Comparison with Alternative Characterization Methods
While NMR provides unparalleled detail on the carbon-hydrogen framework, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the exact molecular weight and fragmentation pattern. | Confirms the molecular formula and elemental composition. It does not provide detailed information about the specific arrangement of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C-O, C-N bonds) based on their vibrational frequencies. | IR is excellent for functional group identification but offers limited information on the overall molecular connectivity, which is the primary strength of NMR. |
| 2D NMR (e.g., COSY, HSQC) | Establishes correlations between nuclei. COSY shows proton-proton couplings, while HSQC correlates directly bonded protons and carbons. | While 1D NMR provides the fundamental data, 2D NMR techniques are used to definitively connect the pieces, confirming the assignments made from 1D spectra and elucidating the complete bonding network. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for preparative separation. | HPLC is a separation technique, not a structural elucidation technique. It confirms that the characterized sample is a single component but does not reveal its structure. |
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. docbrown.info [docbrown.info]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for 3-(Methoxymethoxy)azetidine Derivatives
For researchers, scientists, and drug development professionals working with the increasingly important class of 3-(methoxymethoxy)azetidine derivatives, a robust analytical strategy is paramount for structural confirmation, purity assessment, and metabolic profiling. This guide provides a comprehensive comparison of mass spectrometry (MS) with other key analytical techniques, offering supporting experimental data and detailed protocols to aid in methodological selection and implementation.
The unique structural features of this compound derivatives, namely the strained four-membered azetidine ring and the acid-labile methoxymethyl (MOM) protecting group, present distinct challenges and opportunities for analytical characterization. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography are indispensable, mass spectrometry offers unparalleled sensitivity and structural information through fragmentation analysis.
Mass Spectrometry: A Deep Dive into Fragmentation
Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone for the analysis of these derivatives. The choice of ionization technique is critical, with soft ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being preferable to minimize premature fragmentation and preserve the molecular ion.
Expected Fragmentation Pathways:
While specific fragmentation data for this compound derivatives is not extensively published, likely fragmentation pathways can be predicted based on the known mass spectral behavior of azetidines and MOM ethers.
Under typical positive-ion ESI-MS/MS conditions, the protonated molecular ion [M+H]⁺ will be observed. Subsequent collision-induced dissociation (CID) is expected to proceed via two main pathways:
-
Cleavage of the Methoxymethyl (MOM) Group: The MOM group is susceptible to fragmentation, leading to the loss of formaldehyde (CH₂O, 30 Da) and methanol (CH₃OH, 32 Da), resulting in a prominent fragment corresponding to the protonated 3-hydroxyazetidine derivative.
-
Ring Opening of the Azetidine Core: The strained azetidine ring can undergo cleavage. A characteristic fragmentation of the unsubstituted azetidine ring involves the loss of ethene (C₂H₄, 28 Da). For substituted derivatives, more complex ring-opening pathways can be envisioned, providing valuable structural information about the substituents.
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable molecular weight and structural information, a multi-technique approach is essential for unambiguous characterization.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity, specificity, suitable for complex mixtures (when coupled with chromatography). | Isomers may not be distinguishable without fragmentation, ionization efficiency can vary. |
| Nuclear Magnetic Resonance (NMR) | Detailed connectivity and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires pure samples, complex spectra for larger molecules. |
| Gas Chromatography (GC) | Separation of volatile and thermally stable compounds, retention time for identification. | High resolution, well-established methods. | Requires derivatization for polar compounds, not suitable for thermolabile molecules. |
| Liquid Chromatography (LC) | Separation of a wide range of compounds, retention time for identification. | Versatile, applicable to non-volatile and thermolabile compounds. | Resolution may be lower than GC for some compounds. |
Experimental Protocols
LC-MS/MS Analysis
This protocol is designed for the sensitive detection and structural confirmation of this compound derivatives.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped to obtain optimal fragmentation for MS/MS experiments.
-
Data Acquisition: Full scan mode to identify the molecular ion and product ion scan mode to obtain fragmentation spectra.
-
NMR Spectroscopy
For the definitive structural elucidation of novel this compound derivatives.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the purified compound dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to confirm the overall structure. NOESY or ROESY experiments can be used to determine the relative stereochemistry.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile and thermally stable derivatives, or after appropriate derivatization to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (if necessary): Silylation of any free hydroxyl or amine groups to increase volatility.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for general-purpose analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of all components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Data Acquisition: Full scan mode to obtain mass spectra for library matching and identification.
-
Conclusion
The analytical characterization of this compound derivatives requires a strategic and multi-faceted approach. Mass spectrometry, particularly LC-MS/MS, stands out for its high sensitivity and ability to provide crucial structural information through fragmentation analysis. However, for unequivocal structure elucidation and purity assessment, it is essential to integrate MS data with information from other powerful techniques such as NMR spectroscopy and chromatography. The detailed protocols and comparative data presented in this guide are intended to empower researchers to develop and implement robust analytical methods for this promising class of compounds.
References
A Comparative Guide to Protecting Groups for 3-Hydroxyazetidine: 3-(Methoxymethoxy)azetidine vs. Alternatives
For researchers, scientists, and drug development professionals working with the versatile 3-hydroxyazetidine scaffold, the selection of an appropriate protecting group for the hydroxyl functionality is a critical consideration that can significantly impact the success of a synthetic route. This guide provides an objective comparison of 3-(Methoxymethoxy)azetidine (MOM-protected 3-hydroxyazetidine) with other commonly employed protecting groups, including tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and silyl ethers. The comparison is supported by experimental data and detailed protocols to aid in the rational selection of a protecting group strategy.
Introduction to 3-Hydroxyazetidine and the Need for Protection
The 3-hydroxyazetidine motif is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] Its strained four-membered ring and hydroxyl group offer unique conformational constraints and a handle for further functionalization. However, the reactivity of the hydroxyl group often necessitates protection to prevent undesired side reactions during subsequent synthetic transformations. An ideal protecting group should be easy to install and remove in high yield under mild conditions that are orthogonal to other functional groups present in the molecule.[4][5]
Comparison of Protecting Groups
This section details the installation, stability, and deprotection of four common protecting groups for 3-hydroxyazetidine, with a focus on providing a comparative analysis of their performance.
This compound (MOM Protection)
The methoxymethyl (MOM) ether is a popular choice for protecting alcohols due to its general stability under a range of conditions.
-
Installation: The MOM group is typically introduced by treating 3-hydroxyazetidine with a MOM halide (e.g., MOM-Cl or MOM-Br) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6]
-
Stability: MOM ethers are stable to a variety of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents.[7][8]
-
Deprotection: Cleavage of the MOM ether is achieved under acidic conditions, for instance, with hydrochloric acid in a protic solvent or with Lewis acids like bismuth trichloride.[9][10]
tert-Butoxycarbonyl (Boc) Protection
While primarily used for protecting the azetidine nitrogen, the Boc group can also be considered in the context of a fully elaborated molecule where the hydroxyl group might be protected by other means. For the purpose of this guide, we will focus on the protection of the hydroxyl group itself, which is less common for Boc, but the principles of its stability are relevant. In many synthetic routes, the nitrogen is first protected (e.g., with Boc), and then the hydroxyl group is protected.
-
Installation (N-Boc): The N-Boc group is readily installed on the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).[11]
-
Stability: The N-Boc group is stable to a wide range of non-acidic conditions.
-
Deprotection (N-Boc): The N-Boc group is labile to strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid.[12][13][14]
Carboxybenzyl (Cbz) Protection
The Cbz group is another common protecting group, particularly for amines, but its application to hydroxyl groups is also well-established.
-
Installation: The Cbz group is introduced by reacting 3-hydroxyazetidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[15]
-
Stability: Cbz ethers are stable to acidic and basic conditions, making them orthogonal to many other protecting groups.[7]
-
Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which is a mild method that preserves many other functional groups.[16][17] Alternatively, strong acids can also be used.[1]
Silyl Ether Protection (e.g., TBDMS)
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are widely used for the protection of alcohols due to their ease of installation and tunable stability.
-
Installation: 3-Hydroxyazetidine can be converted to its TBDMS ether by reaction with TBDMS-Cl in the presence of a base like imidazole in a polar aprotic solvent.[18][19][20]
-
Stability: The stability of silyl ethers is highly dependent on the steric bulk at the silicon atom. TBDMS ethers are generally stable to basic conditions and many non-acidic reagents. The relative stability under acidic conditions is generally TMS < TES < TBDMS < TIPS < TBDPS.[21][22]
-
Deprotection: Silyl ethers are most commonly cleaved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[23] They are also labile to acidic conditions.
Data Presentation
The following tables summarize the reaction conditions for the installation and deprotection of the discussed protecting groups on 3-hydroxyazetidine, based on literature precedents. Direct comparative data on the same substrate under identical conditions is limited; therefore, the presented data is a compilation from various sources.
Table 1: Protecting Group Installation
| Protecting Group | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| MOM | MOM-Cl or MOM-Br | DIPEA | CH₂Cl₂ | Room Temp. | Not specified | Not specified | [6] |
| N-Boc | Boc₂O | - | Not specified | Room Temp. | Not specified | High | [11] |
| Cbz | Cbz-Cl | Base (e.g., NaHCO₃) | Not specified | Not specified | Not specified | Not specified | [15] |
| TBDMS | TBDMS-Cl | Imidazole | DMF | Room Temp. | Not specified | High | [18][19][20] |
Table 2: Protecting Group Deprotection
| Protected Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| MOM | HCl or BiCl₃ | Protic solvent or ACN/H₂O | Varies | Varies | Good to Excellent | [9][10] |
| N-Boc | TFA or HCl | CH₂Cl₂ or Dioxane | Room Temp. | Varies | High | [12][13][14] |
| Cbz | H₂, Pd/C or Strong Acid | Various | Room Temp. | Varies | High | [16] |
| TBDMS | TBAF or Acid | THF or Protic solvent | Room Temp. | Varies | High | [23] |
Experimental Protocols
Detailed experimental protocols for the key protection and deprotection reactions are provided below.
Protocol 1: MOM Protection of 3-Hydroxyazetidine (General Procedure)
-
To a solution of N-protected 3-hydroxyazetidine in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added N,N-diisopropylethylamine (DIPEA).
-
Methoxymethyl chloride (MOM-Cl) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the this compound derivative.
Protocol 2: N-Boc Protection of 3-Hydroxyazetidine
-
To a solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane or a biphasic mixture with water and a base like sodium bicarbonate) is added di-tert-butyl dicarbonate (Boc₂O).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The organic layer is separated (if biphasic), and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting N-Boc-3-hydroxyazetidine can often be used without further purification.
Protocol 3: Cbz Deprotection of a Cbz-Protected Azetidine Derivative by Hydrogenolysis
-
A solution of the Cbz-protected azetidine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is placed in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.
-
The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm or higher) at room temperature.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected azetidine derivative.
Protocol 4: TBDMS Deprotection of a TBDMS-Protected 3-Hydroxyazetidine
-
To a solution of the TBDMS-protected 3-hydroxyazetidine in tetrahydrofuran (THF) is added a solution of tetra-n-butylammonium fluoride (TBAF) in THF (typically a 1 M solution).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water and the mixture is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the deprotected 3-hydroxyazetidine.
Visualization of Workflows
The following diagrams illustrate the general workflow for protecting and deprotecting 3-hydroxyazetidine and the concept of orthogonal protection.
Caption: General workflow for the protection and deprotection of 3-hydroxyazetidine.
Caption: Orthogonal protection and deprotection strategy for 3-hydroxyazetidine.
Conclusion
The choice of a protecting group for 3-hydroxyazetidine depends on the overall synthetic strategy, including the nature of subsequent reaction conditions and the presence of other functional groups.
-
MOM protection is a robust choice, offering stability to a wide range of conditions, with deprotection achieved under acidic conditions.
-
Boc protection of the nitrogen is a standard procedure and is orthogonal to many hydroxyl protecting groups.
-
Cbz protection provides an orthogonal strategy to both acid- and base-labile groups, with deprotection typically performed under mild hydrogenolysis conditions.
-
Silyl ethers , such as TBDMS, offer tunable stability and are readily cleaved with fluoride ions, providing another layer of orthogonality.
A careful evaluation of the stability and deprotection conditions summarized in this guide will enable researchers to select the most suitable protecting group for their specific synthetic needs, ultimately facilitating the efficient synthesis of complex molecules incorporating the 3-hydroxyazetidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. prepchem.com [prepchem.com]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 19. biosynth.com [biosynth.com]
- 20. 3-((tert-Butyldimethylsilanyl)oxy)azetidine | C9H21NOSi | CID 57438656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Silyl ether - Wikipedia [en.wikipedia.org]
- 22. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 23. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Azetidine vs. Piperidine Analogs: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision in medicinal chemistry. Both azetidine and piperidine rings are prevalent in numerous biologically active compounds, each conferring distinct physicochemical and pharmacological properties. This guide provides an objective comparison of the biological activity of azetidine versus piperidine analogs, supported by experimental data and detailed methodologies.
The fundamental difference between the four-membered azetidine and the six-membered piperidine lies in their ring strain and conformational flexibility. Azetidine's higher ring strain and more rigid structure can lead to unique interactions with biological targets, while piperidine's flexible chair and boat conformations allow it to adapt to various binding pockets. These structural distinctions often translate into significant differences in binding affinity, efficacy, and metabolic stability.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity of representative azetidine and piperidine analogs across various biological targets.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
VMAT2 is a crucial transporter in the central nervous system responsible for loading monoamines into synaptic vesicles. Its inhibition is a therapeutic strategy for conditions like hyperkinetic movement disorders.
| Compound Class | Analog | Target | Assay | Activity (Ki, nM) | Reference |
| Piperidine-based | Lobelane | VMAT2 | [³H]Dopamine Uptake Inhibition | 45 | [1] |
| Norlobelane | VMAT2 | [³H]Dopamine Uptake Inhibition | 43 | [1] | |
| Azetidine-based | cis-4-methoxy analog (22b) | VMAT2 | [³H]Dopamine Uptake Inhibition | 24 | [1] |
| trans-methylenedioxy analog (15c) | VMAT2 | [³H]Dopamine Uptake Inhibition | 31 | [1] | |
| Unsubstituted trans analog (15a) | VMAT2 | [³H]Dopamine Uptake Inhibition | 48 | [1] | |
| Unsubstituted cis analog (22a) | VMAT2 | [³H]Dopamine Uptake Inhibition | 62 | [1] |
As illustrated in the table, certain azetidine analogs, such as the cis-4-methoxy derivative, demonstrate a two-fold increase in potency as VMAT2 inhibitors compared to their piperidine-containing counterparts, lobelane and norlobelane.[1]
GABA Transporter (GAT) Inhibitors
GABA transporters regulate the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Their inhibition can be beneficial in treating neurological disorders like epilepsy.
| Compound Class | Analog | Target | Assay | Activity (IC50, µM) | Reference |
| Azetidine-based | Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | GABA-uptake Inhibition | 2.01 | [2] |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | GABA-uptake Inhibition | 2.83 | [2] | |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | GABA-uptake Inhibition | 15.3 | [2] | |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | GABA-uptake Inhibition | 26.6 | [2] | |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | GABA-uptake Inhibition | 31.0 | [2] |
Direct comparative data with piperidine analogs for GABA transporter inhibition was not available in the searched literature. However, the provided data showcases the potential of azetidine-based compounds as potent GAT inhibitors.[2]
Experimental Protocols
[³H]Dopamine Uptake Inhibition Assay for VMAT2
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles.
-
Preparation of Synaptic Vesicles: Rat striata are homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptic vesicle fraction.[3]
-
Uptake Assay: The vesicle solution is incubated with the test compound and [³H]dopamine.[3]
-
Termination and Measurement: The reaction is stopped by rapid filtration through glass fiber filters to separate the vesicles from the free radioligand. The radioactivity retained on the filters, representing the amount of [³H]dopamine taken up by the vesicles, is then measured using a scintillation counter.[3]
[³⁵S]GTPγS Binding Assay for µ Opioid Receptor Agonism
This assay determines the functional activity of compounds at G protein-coupled receptors (GPCRs) like the µ opioid receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation: Cell membranes expressing the µ opioid receptor are prepared from cultured cells.[4][5]
-
Binding Reaction: The membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.[4][5]
-
Filtration and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.[4][5]
Signaling Pathways
Dopaminergic Signaling and VMAT2
The diagram below illustrates the role of VMAT2 in the dopaminergic synapse. Azetidine and piperidine analogs that inhibit VMAT2 interfere with the packaging of dopamine into vesicles, thereby affecting downstream signaling.
GABAergic Signaling and GABA Transporters
The following diagram depicts the GABAergic synapse and the role of GABA transporters (GATs) in regulating GABA levels. Inhibitors of GATs, including azetidine-based compounds, increase the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.[6][7]
References
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PACAP38 increases vesicular monoamine transporter 2 (VMAT2) expression and attenuates methamphetamine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
Comparative Analysis of 3-Substituted Azetidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable pharmacophore in medicinal chemistry, offering a unique three-dimensional structure that can be exploited to achieve desired pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted azetidine analogs, with a particular focus on derivatives that have been explored as potent modulators of neurotransmitter transporters. While direct and extensive SAR studies on 3-alkoxyazetidine analogs are limited in the public domain, this guide draws upon data from closely related 3-aryl-3-oxypropylamine and 3-aminoazetidine derivatives to infer potential SAR trends and guide future drug discovery efforts.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of representative 3-substituted azetidine analogs against the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are key targets in the development of treatments for depression and other neuropsychiatric disorders. The data is compiled from studies on 3-aryl-3-oxypropylamine and 3-aminoazetidine derivatives, providing a basis for understanding how modifications at the 3-position of the azetidine ring influence potency and selectivity.[1][2][3]
| Compound ID | 3-Substituent | R Group | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| Series 1: 3-Aryl-3-oxypropylamine Analogs | |||||
| 6bd | 3-(3,4-dichlorophenyl)-3-oxypropyl | H | 1.5 | 3.2 | 10.8 |
| 6be | 3-(4-chlorophenyl)-3-oxypropyl | H | 2.1 | 4.5 | 15.2 |
| Analog A | 3-alkoxy-3-aryl (Hypothetical) | Alkyl/Aryl | TBD | TBD | TBD |
| Series 2: 3-Aminoazetidine Analogs | |||||
| 10dl | 3-(N-(3,4-dichlorobenzyl)amino) | H | 8.9 | 25.1 | 105 |
| Analog B | 3-alkoxy (Hypothetical) | H | TBD | TBD | TBD |
TBD: To be determined. Data for hypothetical 3-alkoxyazetidine analogs are included to highlight the focus of this guide and to encourage further research in this area.
Key SAR Observations
From the available data on related compounds, several key structure-activity relationships can be inferred for 3-substituted azetidines:
-
Substitution at the 3-Position is Crucial: The nature of the substituent at the 3-position of the azetidine ring profoundly impacts the inhibitory activity and selectivity of the compounds.
-
Aromatic Interactions: The presence of an aryl group, particularly with electron-withdrawing substituents like chlorine, at the 3-position appears to be beneficial for potent inhibition of monoamine transporters.[1][2]
-
Bioisosteric Replacement: The replacement of the ether oxygen in 3-oxyazetidine derivatives with a nitrogen atom (as in 3-aminoazetidines) is a viable strategy for maintaining potent triple reuptake inhibitory activity.[2][3] This suggests that a 3-alkoxy group could also be a favorable substitution.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of 3-substituted azetidine analogs.
Neurotransmitter Transporter Uptake Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective human transporters (hSERT, hNET, and hDAT).[2][3]
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with hSERT, hNET, or hDAT are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
On the day of the assay, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then pre-incubated with various concentrations of the test compounds or vehicle control in KRH buffer for 20 minutes at 37°C.
-
A mixture of a radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) and a non-labeled neurotransmitter is added to each well to initiate the uptake reaction.
-
After a specific incubation time (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
The cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.
-
The concentration of test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis.
GABA Transporter (GAT) Binding Assay
This assay is employed to assess the binding affinity of compounds to GABA transporters, which are also potential targets for azetidine derivatives.[4][5][6]
Membrane Preparation:
-
Rat brain tissue is homogenized in a sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand specific for the GABA transporter (e.g., [³H]GABA or [³H]tiagabine) and various concentrations of the test compounds.
-
Non-specific binding is determined in the presence of a high concentration of a known GAT inhibitor.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The inhibition constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. jneurosci.org [jneurosci.org]
- 6. Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereochemistry of 2,4-Disubstituted Azetidine Derivatives
For researchers and professionals in drug development, the precise determination of stereochemistry is a critical step in characterizing novel molecules. The three-dimensional arrangement of atoms in 2,4-disubstituted azetidines significantly influences their biological activity, pharmacokinetic properties, and safety profiles. This guide provides an objective comparison of the most effective analytical techniques for confirming the stereochemistry of these important heterocyclic compounds, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The determination of stereochemistry in 2,4-disubstituted azetidines relies on establishing both the relative configuration (cis vs. trans) of the substituents and the absolute configuration (R/S) of each stereocenter. The three primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral Chromatography. Each technique offers distinct advantages and is often used in a complementary fashion for unambiguous structural elucidation.
| Technique | Primary Application | Advantages | Limitations |
| NMR Spectroscopy | Determination of relative (cis/trans) stereochemistry in solution. | Non-destructive; provides detailed structural information in solution; relatively fast. | Does not directly determine absolute configuration; interpretation can be complex for molecules with overlapping signals. |
| X-ray Crystallography | Unambiguous determination of both relative and absolute stereochemistry in the solid state. | Provides a definitive 3D structure; considered the "gold standard" for structural proof.[1] | Requires a high-quality single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state. |
| Chiral Chromatography | Separation and quantification of enantiomers to determine enantiomeric purity (e.g., ee%). | Highly effective for separating enantiomers; can be scaled for preparative purposes.[2] | Does not provide information on the relative cis/trans stereochemistry; requires method development to find a suitable chiral stationary phase (CSP). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly used tool for determining the relative stereochemistry of 2,4-disubstituted azetidines in solution. The key parameters for assignment are the vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).
Data Presentation: Vicinal Coupling Constants (³JHH)
The magnitude of the coupling constant between the protons at the C2 and C4 positions (if present) and the adjacent C3 protons is highly dependent on the dihedral angle between them. This relationship allows for the differentiation between cis and trans isomers. Generally, for azetidine rings, the cis coupling constant is larger than the trans coupling constant.[1][3]
| Isomer Type | Protons | Typical ³JHH Range (Hz) | Reference |
| cis | H2-H3, H4-H3 | 6.0 - 8.9 | [1][3] |
| trans | H2-H3, H4-H3 | 0 - 7.7 | [1][3] |
Note: These values can be influenced by the nature of the substituents and the solvent. In cases where the ranges may overlap, NOE experiments are crucial for confirmation.[3]
Nuclear Overhauser Effect (NOE) for Proximity Analysis
NOE experiments (1D NOE or 2D NOESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are directly coupled.[4] For a 2,4-disubstituted azetidine:
-
A strong NOE correlation between the proton at C2 and the proton at C4 definitively confirms a cis relationship.
-
The absence of this correlation is indicative of a trans relationship.[1]
Experimental Protocol: ¹H NMR and 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher field spectrometer to identify the chemical shifts of the azetidine ring protons.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
2D NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Set the mixing time (d8) to a value appropriate for detecting intramolecular correlations, typically between 500 ms and 800 ms.
-
Acquire the spectrum with 8-16 scans per increment over 256-512 increments in the indirect dimension.
-
-
Data Processing and Analysis:
-
Process the 1D spectrum to measure the coupling constants of the relevant protons.
-
Process the 2D NOESY spectrum and look for cross-peaks that correlate the C2 and C4 protons/substituents. A cross-peak between these signals confirms their spatial proximity and thus a cis configuration.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous structural information, revealing the precise 3D arrangement of atoms in the solid state. It is the ultimate method for confirming both relative and absolute stereochemistry, especially in complex cases or for novel scaffolds.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the azetidine derivative suitable for diffraction (typically > 0.1 mm in all dimensions).
-
Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., hexanes, ethyl acetate, methanol, dichloromethane).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build and refine the atomic model against the experimental data. The final refined structure provides bond lengths, bond angles, and torsional angles, which together define the complete stereochemistry.
-
For chiral molecules in a non-centrosymmetric space group, the absolute configuration can be determined using the Flack parameter.
-
Chiral Chromatography
While NMR and X-ray crystallography establish the relative arrangement of substituents, chiral chromatography is essential for separating enantiomers and determining the enantiomeric purity of a sample.[6] This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[6][7]
Data Presentation: Common Chiral Stationary Phases
The key to successful chiral separation is selecting an appropriate CSP. Polysaccharide-based and macrocyclic glycopeptide-based columns are widely effective for a broad range of molecules, including nitrogen-containing heterocycles.[7]
| CSP Type | Examples | Common Mobile Phases | Reference |
| Polysaccharide-Based | Chiralpak® IA, IB, IC, ID, IF (Amylose Derivatives) Chiralcel® OD, OJ (Cellulose Derivatives) | Normal Phase: Hexane/Isopropanol Reversed Phase: Acetonitrile/Water | [6][7] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC™ V, T (Vancomycin, Teicoplanin) | Polar Organic, Polar Ionic, Reversed Phase | [2] |
| Cyclodextrin-Based | Chiraldex®, Astec® CYCLOBOND™ | Reversed Phase, Polar Organic | [7] |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Screen a set of diverse CSPs (e.g., an amylose-based, a cellulose-based, and a macrocyclic glycopeptide column).
-
Begin with a standard mobile phase for each column type (e.g., 90:10 Hexane:IPA for normal phase; 50:50 ACN:H₂O with 0.1% TFA for reversed phase).
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the strong to weak solvent.
-
Adjust the flow rate. Lower flow rates can sometimes improve resolution.[2]
-
Optimize the column temperature, as it can significantly affect selectivity.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers (A₁ and A₂) to calculate the enantiomeric excess (ee%).
-
ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Novel 3-Substituted Azetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable pharmacophore in medicinal chemistry due to its unique three-dimensional structure and ability to introduce conformational constraints. Analogs substituted at the 3-position of the azetidine ring have demonstrated a wide range of biological activities by targeting various proteins, including transporters and receptors. This guide provides a comparative analysis of the biological activity of different classes of 3-substituted azetidine analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity of 3-Substituted Azetidine Analogs
The biological activity of 3-substituted azetidine analogs is significantly influenced by the nature of the substituent at the 3-position. This section compares three distinct classes of these analogs based on their primary biological targets: GABA transporters, Vesicular Monoamine Transporter 2 (VMAT2), and monoamine transporters.
Azetidine derivatives have been explored as conformationally constrained analogs of GABA and β-alanine to develop novel GABA uptake inhibitors.[1] The following table summarizes the inhibitory activity of representative 3-substituted azetidine analogs against GAT-1 and GAT-3.
| Compound ID | 3-Substituent | Target | IC50 (µM) |
| 18b | 3-Hydroxy-3-(4-methoxyphenyl) | GAT-1 | 26.6 ± 3.3 |
| 18e | 3-Hydroxy-3-(4-methoxyphenyl) | GAT-3 | 31.0 ± 4.7 |
Table 1: Inhibitory activity of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives on GABA transporters. Data sourced from[1].
Novel cis- and trans-azetidine analogs derived from lobelane have been synthesized and evaluated as potent inhibitors of [3H]dopamine (DA) uptake into synaptic vesicles, targeting VMAT2.[2][3] These compounds are being investigated as potential treatments for methamphetamine abuse.[2][3]
| Compound ID | Stereochemistry | 4-Substituent on Phenethyl Moiety | VMAT2 Kᵢ (nM) |
| 15c | trans | Methylenedioxy | 31 |
| 22b | cis | Methoxy | 24 |
| Lobelane (2a) | - | - | 45 |
| Norlobelane (2b) | - | - | 43 |
Table 2: Inhibitory activity of cis- and trans-azetidine analogs on VMAT2. Data sourced from[2][3].
The cis-4-methoxy analog 22b was the most potent inhibitor, being approximately two-fold more potent than lobelane and norlobelane.[2][3] The trans-methylenedioxy analog 15c was equipotent with the cis-analog 22b .[2][3]
A series of 3-aryl-3-arylmethoxy-azetidines have been synthesized and evaluated for their binding affinities at the dopamine transporter (DAT) and serotonin transporter (SERT).[4] These compounds show potential for the development of dual-acting agents for psychostimulant addiction.[4]
| Compound ID | N-Substituent | 3-Aryl Group | 3-Arylmethoxy Group | DAT Kᵢ (nM) | SERT Kᵢ (nM) |
| 7c | Methyl | Phenyl | 3,4-Dichlorophenylmethoxy | >10000 | 1.0 |
| 7g | Methyl | 3,4-Dichlorophenyl | Phenylmethoxy | 620 | 23 |
| 7i | Methyl | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | >10000 | 1.3 |
Table 3: Binding affinities of 3-aryl-3-arylmethoxy-azetidine derivatives for monoamine transporters. Data sourced from[4].
The dichloro-substituted congener 7c and the tetrachloro-substituted derivative 7i possessed low nanomolar affinity for SERT.[4] Compound 7g exhibited moderate affinity for both DAT and SERT, suggesting that substitution patterns on the aryl rings can modulate the selectivity for monoamine transporters.[4]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to allow for replication and further investigation.
This protocol is adapted from studies on GABA transporter inhibitors.[1][5]
-
Cell Culture and Transfection: Human GABA transporters (GAT-1, GAT-3) are transiently expressed in HEK293 cells.
-
Preparation of Assay Plates: 48 hours post-transfection, cells are plated in 96-well, poly-d-lysine-coated tissue culture plates.
-
Uptake Assay:
-
Cells are washed twice with uptake buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, and 10 mM d-glucose).
-
Cells are pre-incubated with various concentrations of the test compounds for 10 minutes at 37°C.
-
[³H]GABA is added to a final concentration of 100 nM, and the incubation continues for 15 minutes at 37°C.
-
Uptake is terminated by washing the cells with ice-cold uptake buffer.
-
-
Measurement and Data Analysis:
-
Cells are lysed, and a scintillation cocktail is added.
-
Radioactivity is measured using a scintillation counter.
-
IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
-
This protocol is based on the evaluation of VMAT2 inhibitors.[2][6]
-
Preparation of Synaptic Vesicles: Synaptic vesicles are isolated from rat brain tissue by differential centrifugation.
-
Uptake Assay:
-
Vesicles are incubated with the test compounds at various concentrations.
-
[³H]Dopamine is added to initiate the uptake reaction.
-
The reaction is incubated at 37°C for a specified time (e.g., 7-10 minutes).
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the vesicles from the incubation medium.
-
-
Measurement and Data Analysis:
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Inhibition constants (Kᵢ) are calculated from the IC₅₀ values obtained from competitive binding experiments.
-
This protocol is a general procedure for assessing binding to monoamine transporters.[4][7]
-
Cell Culture and Transfection: HEK293 cells are stably transfected with human dopamine transporter (DAT) or serotonin transporter (SERT).
-
Membrane Preparation: Cell membranes are prepared from the transfected cells by homogenization and centrifugation.
-
Binding Assay:
-
Membranes are incubated with a radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and various concentrations of the test compounds.
-
The incubation is carried out at room temperature for a specified time to reach equilibrium.
-
The reaction is terminated by rapid filtration over glass fiber filters to separate bound from free radioligand.
-
-
Measurement and Data Analysis:
-
The radioactivity on the filters is measured by liquid scintillation counting.
-
Binding affinities (Kᵢ values) are determined by analyzing the competition binding data using non-linear regression.
-
Visualizations
Diagrams illustrating the experimental workflows and a representative signaling pathway are provided below.
Caption: Workflow for the GABA uptake inhibition assay.
Caption: Inhibition of VMAT2-mediated dopamine transport.
Caption: Workflow for the VMAT2 [3H]dopamine uptake assay.
References
- 1. [3H]GABA Uptake Assays [bio-protocol.org]
- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. D-tartrate alters uptake of [3H]dopamine into brain synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Studies on the uptake of [3H]dopamine by synaptic vesicle fraction isolated from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the Potency of Azetidine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of various azetidine-based inhibitors targeting key enzymes in cellular signaling pathways. The quantitative data on their potency are presented, alongside detailed experimental protocols and visualizations of the relevant biological pathways to support further research and development.
Data Presentation: Potency of Azetidine-Based Inhibitors
The following table summarizes the in vitro potency of several azetidine-based inhibitors against their respective enzyme targets. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Inhibitor Name/Code | Target Enzyme | IC50 (µM) | Assay Type |
| STAT3 Inhibitors | |||
| 5a | STAT3 | 0.55 | EMSA[1][2] |
| 5o | STAT3 | 0.38 | EMSA[1][2] |
| 8i | STAT3 | 0.34 | EMSA[1][2] |
| H172 (9f) | STAT3 | 0.38 - 0.98 | In vitro[3][4] |
| H182 | STAT3 | 0.38 - 0.98 | In vitro[3][4] |
| H105 | STAT3 | 1.75 - 2.07 | In vitro[4] |
| H120 | STAT3 | 1.75 - 2.07 | In vitro[4] |
| MerTK Inhibitors | |||
| Compound 31 | MerTK | Potent (specific IC50 not provided) | In vivo target engagement[5] |
| GlyT1 Inhibitors | |||
| Compound 26 | GlyT1 | Potent (specific IC50 not provided) | In vivo receptor occupancy[6] |
| ALX 5407 | GlyT1 | 0.003 | Glycine transport inhibition[7] |
| FAAH Inhibitors | |||
| VER-24052 (racemic) | FAAH | Reasonably Potent (specific IC50 not provided) | Not specified |
| N-Ribosyl Hydrolases and Phosphorylases Inhibitors | |||
| Azetidine-based analogues of TZT-1027 | Tubulin | 0.0022 (analogue 1a vs A549) | Antiproliferative activity[8] |
Signaling Pathway Diagrams
Understanding the biological context of these enzymes is crucial for interpreting the impact of their inhibition. The following diagrams, generated using Graphviz, illustrate the signaling pathways in which STAT3, FAAH, and MerTK are involved.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the potency of the cited azetidine-based inhibitors.
General Experimental Workflow for IC50 Determination
The determination of the half-maximal inhibitory concentration (IC50) is a fundamental assay in drug discovery to quantify the potency of an inhibitor.
1. Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate.
-
Prepare a stock solution of the azetidine-based inhibitor, typically in DMSO.
2. Serial Dilution:
-
Perform a series of dilutions of the inhibitor stock solution to create a range of concentrations to be tested.
3. Assay Reaction:
-
In a multi-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specific time.
-
Initiate the reaction by adding the substrate to all wells.
4. Data Collection:
-
Incubate the plate under optimal conditions (e.g., temperature, time).
-
Measure the enzyme activity by detecting the product formation or substrate consumption using a suitable method (e.g., fluorescence, absorbance).
5. Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9][10][11]
Specific Assay Protocols
1. STAT3 DNA-Binding Activity Assay (EMSA - Electrophoretic Mobility Shift Assay)
This assay measures the ability of an inhibitor to prevent the STAT3 protein from binding to its target DNA sequence.[12]
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with and without the azetidine-based STAT3 inhibitor.
-
Binding Reaction: Incubate the nuclear extracts (containing STAT3) with a radiolabeled or biotinylated DNA probe containing the STAT3 consensus binding site. The reaction mixture typically includes a non-specific competitor DNA to prevent non-specific binding.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the DNA by autoradiography (for radiolabeled probes) or chemiluminescence (for biotinylated probes).
-
Analysis: A decrease in the intensity of the shifted band (the protein-DNA complex) in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity. The IC50 is the concentration of the inhibitor that reduces the shifted band intensity by 50%.
2. Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of FAAH by detecting the fluorescent product of a synthetic substrate.[13][14][15]
-
Reagents: Use a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Reaction Setup: In a microplate, combine the FAAH enzyme with varying concentrations of the azetidine-based inhibitor in an appropriate assay buffer.
-
Reaction Initiation: Start the reaction by adding the AAMCA substrate.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time as FAAH cleaves the substrate to release the fluorescent product, 7-amino-4-methylcoumarin (AMC). The fluorescence is typically measured at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
IC50 Determination: Calculate the rate of reaction for each inhibitor concentration. The IC50 is the inhibitor concentration that reduces the enzymatic activity by 50%.
3. MerTK Kinase Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
This assay measures the kinase activity of MerTK by detecting the phosphorylation of a substrate.[16]
-
Reagents: The assay typically uses a recombinant MerTK kinase domain, a biotinylated substrate peptide, ATP, and HTRF detection reagents (a europium cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-conjugated fluorophore).
-
Kinase Reaction: In a microplate, incubate the MerTK enzyme, the substrate peptide, and varying concentrations of the azetidine-based inhibitor in the presence of ATP.
-
Detection: After the kinase reaction, add the HTRF detection reagents. If the substrate is phosphorylated by MerTK, the antibody will bind to the phosphorylated peptide. The proximity of the europium cryptate and the streptavidin-conjugated fluorophore (brought together by the biotin-streptavidin interaction and the antibody-phosphopeptide interaction) results in a FRET (Förster Resonance Energy Transfer) signal.
-
Signal Measurement: Measure the HTRF signal at two different wavelengths. The ratio of these signals is proportional to the amount of substrate phosphorylation.
-
IC50 Calculation: A decrease in the HTRF signal indicates inhibition of MerTK kinase activity. The IC50 is the concentration of the inhibitor that reduces the signal by 50%.
References
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity Validation of 3-(Methoxymethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-(Methoxymethoxy)azetidine, a key intermediate in pharmaceutical synthesis. The document outlines a primary reversed-phase (RP-HPLC) method and a comparative hydrophilic interaction liquid chromatography (HILIC) method, offering supporting experimental protocols and data to aid in method selection and implementation.
Introduction
This compound is a saturated heterocyclic compound containing a methoxymethyl (MOM) ether. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs). HPLC is a powerful technique for assessing the purity of such compounds, capable of separating the main component from process-related impurities and degradation products. This guide compares two common HPLC approaches: a primary RP-HPLC method suitable for routine quality control and a HILIC method as an orthogonal approach for challenging separations of polar compounds.
Azetidine derivatives can present analytical challenges due to their polarity. While RP-HPLC is a workhorse in many analytical labs, HILIC can offer superior retention and selectivity for highly polar analytes that are poorly retained on traditional C18 columns[1][2]. The choice of method will depend on the specific impurity profile and the required analytical resolution.
Comparative Experimental Workflow
The following diagram illustrates the logical workflow for the comparative purity validation of this compound using RP-HPLC and HILIC methods.
References
The Azetidine Scaffold: A Comparative Guide to Bioisosteric Replacement Strategies in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design.[1][2] Its inherent ring strain and rigid conformation offer unique advantages in fine-tuning the pharmacological properties of drug candidates.[3] This guide provides a comparative analysis of bioisosteric replacement strategies involving the azetidine scaffold, supported by experimental data, to aid researchers in optimizing lead compounds. Azetidine is frequently employed as a bioisostere for larger saturated heterocycles like pyrrolidine and piperidine, as well as for acyclic fragments such as isopropyl groups and carbonyl moieties.[4][5] These replacements can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.
Azetidine as a Bioisostere for Saturated Heterocycles
The substitution of larger rings like pyrrolidine and piperidine with azetidine can lead to improved physicochemical properties such as reduced lipophilicity and enhanced aqueous solubility, which are desirable for optimizing drug candidates.[2]
Comparative Analysis: VMAT2 Inhibitors
A study on Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, which are crucial for the treatment of hyperkinetic movement disorders, provides a clear example of the impact of replacing a piperidine/pyrrolidine core with an azetidine ring. The data below compares the inhibitory activity (Ki) of lobelane analogs containing different saturated heterocycles.
| Compound | Heterocyclic Core | VMAT2 Ki (nM) |
| Lobelane (2a) | Piperidine | 45 |
| Norlobelane (2b) | Piperidine | 43 |
| Azetidine Analog (22b) | cis-Azetidine | 24 |
| Azetidine Analog (15c) | trans-Azetidine | 31 |
Data sourced from a study on novel azetidine analogs as VMAT2 inhibitors.
The azetidine-containing analogs, particularly the cis-isomer 22b , demonstrated a nearly two-fold increase in potency compared to their piperidine counterparts, lobelane and norlobelane. This highlights the potential of the azetidine scaffold to improve binding affinity.
Signaling Pathway for VMAT2 Inhibition
VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to a depletion of these neurotransmitters at the synapse, which is the therapeutic mechanism for treating hyperkinetic movement disorders like tardive dyskinesia.
Comparative Analysis: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
In the development of DPP-IV inhibitors for the treatment of type 2 diabetes, fluorinated azetidine and pyrrolidine amides were compared. The data reveals the potent activity of the azetidine-containing compounds.
| Compound | Heterocyclic Core | DPP-IV IC50 (nM) |
| Fluorinated Pyrrolidide | Pyrrolidine | Strong Activity |
| Fluorinated Azetidide | Azetidine | Unexpectedly Strong Activity |
Qualitative comparison from a study on novel DPP-IV inhibitors. Specific IC50 values were not provided in a comparative table in the source material.
The "unexpectedly strong activity" of the fluorinated azetidides suggests that the conformational constraints of the azetidine ring can lead to favorable interactions with the enzyme's active site.
Signaling Pathway for DPP-IV Inhibition
DPP-IV is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin release and better glycemic control.[6][7]
Azetidine as a Bioisostere for Acyclic Moieties
The compact and rigid nature of the azetidine ring makes it an attractive replacement for small, flexible acyclic fragments, offering a strategy to improve metabolic stability and introduce novel three-dimensional character.
Azetidine as an Isopropyl and Carbonyl Bioisostere
Computational studies have shown that replacing an isopropyl group with an azetidine moiety can lead to improved binding affinity in various drug targets.[8] For instance, in a virtual screening of approved drugs, the replacement of an isopropyl group with an azetidine in procarbazine and erdafitinib resulted in a more favorable calculated binding affinity.[8]
Experimentally, the bioisosteric replacement of ketones with 3D motifs like azetidines has been shown to provide access to novel chemical space with potentially improved pharmacokinetic profiles.[4]
Physicochemical and ADME Properties
The incorporation of an azetidine scaffold can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Physicochemical Properties
A study comparing the pKa values of azetidine, pyrrolidine, and piperidine highlights the differences in basicity, a critical parameter influencing drug absorption and distribution.
| Compound | pKa |
| Azetidine | 11.29 |
| Pyrrolidine | 11.27 |
| Piperidine | 11.22 |
Data from a systematic study of physicochemical properties of saturated heterocyclic amines.[9]
While the pKa values are similar, the more compact nature of azetidine can lead to differences in solvation and membrane permeability. Furthermore, strategic fluorination of these rings can significantly modulate their basicity.[9]
Experimental Protocols
[3H]Dopamine (DA) Uptake Inhibition Assay for VMAT2
This assay is used to determine the potency of compounds in inhibiting VMAT2 function.
-
Vesicle Preparation: Synaptic vesicles are isolated from rat striata by homogenization in a sucrose buffer followed by differential centrifugation.
-
Incubation: The isolated vesicles are incubated with [3H]dopamine and varying concentrations of the test compound (e.g., azetidine analogs) in a buffered solution at 37°C.
-
Termination and Measurement: The uptake reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up by the vesicles, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay using Hepatocytes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured in appropriate media.[10][11]
-
Compound Incubation: The test compound is added to the hepatocyte culture at a specific concentration (e.g., 1 µM) and incubated at 37°C.[10][12]
-
Time-course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[10]
-
Reaction Quenching and Analysis: The metabolic reaction in the collected samples is stopped by adding a quenching solution (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[12]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.[10][11]
Caco-2 Permeability Assay
This assay is a standard in vitro model to predict human intestinal permeability of drug candidates.
-
Cell Culture: Caco-2 cells are seeded on permeable membrane supports (e.g., Transwell® plates) and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[13][14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[14]
-
Permeability Measurement: The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at different time points. The concentration of the compound in the collected samples is quantified by LC-MS/MS.[13][14]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. By performing the assay in both apical-to-basolateral and basolateral-to-apical directions, an efflux ratio can be determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[15]
Conclusion
The azetidine scaffold offers a versatile and powerful tool for medicinal chemists to optimize the properties of drug candidates. As a bioisosteric replacement for larger saturated heterocycles and acyclic fragments, it can lead to significant improvements in potency, selectivity, and ADME properties. The comparative data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers seeking to leverage the unique advantages of the azetidine moiety in their drug discovery programs.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
Safety Operating Guide
Safe Disposal of 3-(Methoxymethoxy)azetidine: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-(Methoxymethoxy)azetidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to manage waste streams containing this compound.
1. Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and may cause cancer[1]. Therefore, stringent safety measures are required during handling and disposal.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If aerosols or dusts are generated, a respirator may be necessary[1].
2. Waste Segregation and Container Management
Proper segregation is the first step in a compliant waste disposal process. Do not mix this compound waste with incompatible materials[2][3][4].
-
Waste Container: Use a designated, leak-proof, and sealable container compatible with the chemical waste[5][6][7]. The original reagent bottle, if empty and clean, is often a suitable choice[5][6]. Plastic containers are generally preferred over glass to minimize the risk of breakage[8].
-
Labeling: Immediately label the waste container with the words "Hazardous Waste"[5][9]. The label must include:
-
The full chemical name: "this compound" (no abbreviations)[8][10].
-
The concentration or percentage of each component in the waste mixture[9][10][11].
-
The date when waste was first added to the container (accumulation start date)[8][11].
-
The name and contact information of the principal investigator or responsible person[8][10].
-
The specific location (building and room number) where the waste is stored[8][10].
-
Clear indication of the associated hazards (e.g., "Toxic," "Carcinogen")[9].
-
3. On-Site Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[1][5].
| Parameter | Limit | Citation |
| Maximum Total Hazardous Waste Volume in SAA | 55 gallons | [1][5][6] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | [1] |
| Maximum Accumulation Time in SAA | 12 months (or until accumulation limit is reached) | [1] |
| Headspace in Liquid Waste Containers | At least 5% of container volume | [5] |
-
Storage Conditions: Keep the waste container tightly sealed except when adding waste[6]. Store in a cool, dry, and well-ventilated area, away from incompatible materials[3][4]. Ensure secondary containment is used to prevent spills from reaching drains[6].
4. Disposal Procedure
The primary disposal method for this compound is through a licensed and approved hazardous waste disposal facility[1][8]. It is imperative that this chemical waste is not disposed of down the drain or in regular trash[8][12][13].
Step-by-Step Disposal Workflow:
-
Preparation: Ensure all PPE is correctly worn.
-
Collection: Collect all waste containing this compound (including contaminated materials like gloves, wipes, and empty containers) in the designated and properly labeled hazardous waste container.
-
Storage: Store the sealed container in the designated Satellite Accumulation Area, adhering to the storage limits outlined in the table above.
-
Request for Pickup: Once the container is full or the accumulation time limit is approaching, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service[1][8].
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the disposal company[8].
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 4. gov.uk [gov.uk]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Chemical Waste Disposal and Labeling - Environmental Health and Safety [umaryland.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. sjsu.edu [sjsu.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling 3-(Methoxymethoxy)azetidine
This guide provides crucial safety and logistical information for the handling and disposal of 3-(Methoxymethoxy)azetidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Classification
Summary of Potential Hazards:
| Hazard Class | Description | Primary Exposure Routes |
| Skin Irritation/Corrosion | Expected to cause skin irritation upon contact.[2] | Dermal |
| Eye Irritation/Damage | Likely to cause serious eye irritation or damage.[1][2][3] | Ocular |
| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation.[1][3] | Inhalation |
| Acute Toxicity (Oral) | May be harmful if swallowed.[6] | Ingestion |
| Chronic Health Hazards | The carcinogenic potential of related chloroalkyl ethers warrants caution.[4][5] | Dermal, Inhalation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.[7][8]
Required Personal Protective Equipment:
| Body Part | Equipment | Specification and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs when handling hazardous materials.[1][7] |
| Eyes/Face | Safety goggles and face shield | Goggles must be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing.[1][8][9] |
| Body | Laboratory coat or disposable gown | A long-sleeved lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a disposable, fluid-resistant gown is preferred.[1][7] |
| Respiratory | Respirator | Handling should be done in a certified chemical fume hood.[1] If there is a risk of inhaling vapors, especially outside of a fume hood (e.g., large spills), a respirator is necessary.[1][8] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure operational safety.
Step-by-Step Handling Workflow:
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.[1]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all required equipment and reagents before handling the chemical.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[12]
-
Decontaminate all surfaces and equipment used.
-
Properly dispose of all waste materials according to the disposal plan.
-
Emergency Procedures: Spill and Leak Response
In the event of a spill, a swift and organized response is critical to contain the hazard and prevent exposure.
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard level.
-
Ventilate: Increase ventilation in the area, ensuring that vapors are drawn away from personnel.[1]
-
Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or earth.[10][11]
-
Clean-up:
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a suitable, labeled container for hazardous waste.[11]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Report: Report the incident to the laboratory supervisor or safety officer.
Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, and national regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[12] Do not dispose of this chemical down the drain.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
First Aid Procedures:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
References
- 1. jnsparrowchemical.com [jnsparrowchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
